molecular formula C14H12O B7894581 1-Phenoxy-3-vinylbenzene

1-Phenoxy-3-vinylbenzene

Cat. No.: B7894581
M. Wt: 196.24 g/mol
InChI Key: QDCUAHOXDLTZCU-UHFFFAOYSA-N
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Description

1-Phenoxy-3-vinylbenzene is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-3-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h2-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCUAHOXDLTZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346832
Record name 1-Phenoxy-3-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63444-54-2
Record name 1-Phenoxy-3-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 1-Phenoxy-3-vinylbenzene (CAS 63444-54-2)

[1]

Executive Summary

1-Phenoxy-3-vinylbenzene (CAS 63444-54-2), also known as m-phenoxystyrene or 3-vinyldiphenyl ether, is a critical styrenic intermediate in organic synthesis. While structurally related to common monomers like styrene, its primary value lies in its role as a precursor for 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), specifically Fenoprofen .

Recent advancements in green chemistry have elevated the status of this compound. It can now be synthesized sustainably from Cardanol , a renewable resource derived from Cashew Nut Shell Liquid (CNSL), offering a bio-based alternative to petrochemical routes. This guide details the physicochemical profile, dual-pathway synthesis protocols, and its pivotal application in asymmetric hydrovinylation/carbonylation workflows.

Chemical Profile & Physical Properties[2][3][4][5][6][7]

The meta-substitution pattern of the phenoxy group distinguishes this compound from its para-isomer, influencing both its steric environment and electronic conjugation. It typically presents as a colorless to pale yellow oil.

PropertyData
CAS Number 63444-54-2
IUPAC Name 1-Ethenyl-3-phenoxybenzene
Synonyms m-Phenoxystyrene; 3-Vinyldiphenyl ether
Molecular Formula C₁₄H₁₂O
Molecular Weight 196.25 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in CHCl₃, DCM, THF, Ethyl Acetate; Insoluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), protect from light

Synthesis Protocols

We present two distinct synthetic methodologies: the Classical Petrochemical Route (for standard laboratory scale) and the Sustainable Bio-Based Route (for green chemistry applications).

Method A: Classical Wittig Olefination

Best for: Rapid, small-scale laboratory preparation using commercially available reagents.

Reaction Logic: The synthesis utilizes the Wittig reaction to convert the aldehyde functionality of 3-phenoxybenzaldehyde into a vinyl group. The meta-phenoxy substituent is stable under these basic conditions.

Protocol:

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 1.5 eq), 3-Phenoxybenzaldehyde (1.0 eq), Anhydrous THF.

  • Ylide Formation: Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C under nitrogen. Add KOtBu portion-wise. Stir for 30–60 minutes until the solution turns bright yellow (formation of the phosphorus ylide).

  • Addition: Add 3-phenoxybenzaldehyde dropwise to the ylide solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, typically 100% Hexanes or 95:5 Hexanes:EtOAc) yields the pure olefin.

Method B: Sustainable Isomerizing Metathesis from Cardanol

Best for: Green chemistry initiatives and renewable feedstock utilization.

Reaction Logic: This advanced protocol converts Cardanol (from cashew shells) into the target styrene. It involves an ethenolysis step (or metathesis with ethylene) followed by an isomerizing metathesis to migrate the double bond into conjugation with the aromatic ring.

Workflow Diagram:

GCardanolCardanol(CNSL Extract)OPh_CardanolO-Phenoxy Cardanol(Etherification)Cardanol->OPh_CardanolPh-Br, KOtBuMetathesisIsomerizing Metathesis(Pd/Ru Catalyst)OPh_Cardanol->Metathesis1-Octene byproductTargetThis compound(Target Product)Metathesis->TargetIsomerization

Figure 1: Sustainable synthesis pathway transforming renewable Cardanol into this compound.

Key Reference: Green Chemistry, 2019, 21 , 1047-1053.

Analytical Characterization

Validating the structure requires confirming the presence of the vinyl group and the integrity of the ether linkage.

¹H NMR Spectroscopy (400 MHz, CDCl₃):

  • Aromatic Region: Multiplets at δ 7.40–6.90 ppm (9H) corresponding to the two benzene rings.

  • Vinyl Region (Characteristic):

    • δ 6.70 (dd): Alpha-proton (–CH =CH₂). Large coupling constant indicates conjugation.

    • δ 5.73 (dd, J ≈ 17.6 Hz, <1 Hz): Trans-beta-proton.

    • δ 5.27 (dd, J ≈ 10.9 Hz, <1 Hz): Cis-beta-proton.

IR Spectroscopy:

  • ν ≈ 1630 cm⁻¹: C=C alkene stretch (weak/medium due to conjugation).

  • ν ≈ 1240 cm⁻¹: C–O–C ether asymmetric stretch (strong).

  • ν ≈ 690, 750 cm⁻¹: Mono- and meta-substituted benzene ring deformations.

Pharmaceutical Application: Fenoprofen Synthesis[8][9][10][11]

The primary industrial utility of this compound is as a "masked" arylpropionic acid. Through hydroxycarbonylation or hydrovinylation followed by oxidation , the vinyl group is converted into the propionic acid moiety found in Fenoprofen (Nalfon).

Mechanism of Action: The vinyl group undergoes a transition-metal catalyzed carbonylation (using CO and water/alcohol) to form the branched ester. The meta-phenoxy group directs the regioselectivity in specific catalytic systems (e.g., Palladium-diphosphine catalysts).

FenoprofenStyreneThis compoundCatalystPd Catalyst + CO + MeOH(Methoxycarbonylation)Styrene->CatalystEsterBranched Ester Intermediate(Methyl 2-(3-phenoxyphenyl)propanoate)Catalyst->EsterRegioselective InsertionHydrolysisHydrolysis (LiOH/H2O)Ester->HydrolysisDrugFenoprofen(NSAID)Hydrolysis->DrugFinal Deprotection

Figure 2: The "Branched-Selective" Carbonylation pathway converting the vinyl precursor to Fenoprofen.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Codes: H315, H319, H335.

  • Polymerization Risk: Like all styrenes, this compound can auto-polymerize if stored improperly.

    • Mitigation: Store at -20°C. For long-term storage, addition of a radical inhibitor (e.g., 4-tert-butylcatechol, TBC) is recommended if not intended for immediate catalytic use.

  • Spill Protocol: Absorb with inert material (sand/vermiculite). Do not use combustible materials like sawdust.

References

  • Sustainable Synthesis: Shi, Y., Kamer, P. C. J., & Cole-Hamilton, D. J. (2019). Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid.[1] Green Chemistry, 21(5), 1047–1053.

  • Hydrovinylation/Applications: Smith, C. R., RajanBabu, T. V. (2009). Catalytic Asymmetric Synthesis Using Feedstocks: An Enantioselective Route to 2-Arylpropionic Acids. Organic Letters, 11, 1-4.
  • Chemical Identity: PubChem Compound Summary for CID 10808385 (this compound).

Solubility Profile and Solvent Compatibility of 1-Phenoxy-3-vinylbenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenoxy-3-vinylbenzene (also known as 3-phenoxystyrene or m-phenoxystyrene; CAS: 63444-54-2) is a highly versatile aromatic monomer and synthetic intermediate. It plays a critical role in two distinct high-value fields: as a precursor in the catalytic asymmetric synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like fenoprofen, and as a functional monomer in low-dielectric (low-Dk/Df) thermosetting resins for advanced electronics.

As a Senior Application Scientist, I approach solvent selection and solubility not as a trial-and-error exercise, but as a predictable thermodynamic outcome. This whitepaper provides an authoritative framework for understanding the solvation mechanics of this compound, detailing the causality behind solvent selection and providing self-validating experimental protocols for solubility determination.

Solvation Thermodynamics and Structural Causality

To predict the solubility of this compound, we must first analyze its molecular architecture. The molecule consists of a diphenyl ether core with a meta-substituted vinyl group.

  • Intermolecular Forces: The ether oxygen provides a weak hydrogen bond acceptor site, but the molecule completely lacks hydrogen bond donors. The dominant intermolecular forces are London dispersion forces and

    
     stacking interactions originating from the two bulky aromatic rings.
    
  • The Hydrophobic Effect (Aqueous Incompatibility): Introducing this highly lipophilic structure into water requires the disruption of water's highly ordered, hydrogen-bonded network. The minimal enthalpy gained by weak dipole-induced dipole interactions at the ether linkage is vastly outweighed by the massive entropic penalty of forming a hydration shell. Consequently, its water solubility is thermodynamically restricted and classified as "Very Low" ([1]).

  • Enthalpic Matching (Organic Solvation): In non-polar solvents (e.g., toluene) or polar aprotic solvents (e.g., dichloromethane), the enthalpy of mixing is highly favorable. The solvent's Hildebrand solubility parameter closely matches that of the solute, leading to spontaneous and near-complete dissolution driven by

    
     and dispersion forces.
    
Quantitative Solubility Data Across Solvent Classes

The following table summarizes the solubility behavior of this compound across major solvent classes, providing a rapid reference for process chemistry and formulation.

Solvent ClassRepresentative SolventDielectric Constant (

)
Estimated SolubilityDominant Solvation Mechanism
Aqueous Water80.1< 0.01 mg/mL (Very Low)Hydrophobic exclusion / Entropic penalty
Polar Protic Methanol32.71 - 10 mg/mL (Poor)Weak dipole-dipole; H-bond network disruption
Polar Aprotic Dichloromethane (DCM)8.9> 100 mg/mL (High)Favorable enthalpy of mixing; dispersion forces
Non-Polar Toluene2.4> 100 mg/mL (High)Strong

stacking; matched Hildebrand parameters

Application-Specific Solvent Selection Strategies

Understanding why a solvent works is just as important as knowing that it works. The choice of solvent dictates the success of the downstream application.

Pharmaceutical Synthesis: Catalytic Hydrovinylation

This compound is a direct precursor to the NSAID fenoprofen. The synthesis relies on transition-metal-catalyzed (e.g., Ni, Ru) asymmetric hydrovinylation of the vinyl group ([2]).

  • Optimal Solvents: Dichloromethane (DCM) or Toluene.

  • Causality: These solvents are chosen because they are non-coordinating. They provide complete solvation of the lipophilic monomer at cryogenic temperatures (-78 °C) without coordinating to the electrophilic metal catalyst center. Using a coordinating polar solvent (like THF or acetonitrile) would competitively bind to the metal, poisoning the catalyst and halting the hydrovinylation cycle.

Advanced Dielectric Materials: Thermosetting Resins

In the formulation of high-frequency printed circuit boards, m-phenoxystyrene is copolymerized with divinylarenes to create resins with exceptionally low dielectric constants ([3]).

  • Optimal Solvents: Toluene or Xylenes.

  • Causality: These aromatic hydrocarbons provide excellent solvation for both the monomer and the growing diisoalkenylarene copolymer chains. This prevents premature phase separation (macrogelation) during the B-stage curing process, ensuring a homogeneous, defect-free dielectric film.

SolventSelection Start This compound (Highly Lipophilic) Protic Polar Protic Solvents (Water, MeOH) Start->Protic High Polarity Aprotic Polar Aprotic Solvents (DCM, THF, EtOAc) Start->Aprotic Moderate Polarity NonPolar Non-Polar Solvents (Toluene, Hexane) Start->NonPolar Low Polarity Insoluble Insoluble / Poorly Soluble Use as Anti-Solvent Protic->Insoluble Hydrophobic Effect SolubleA Highly Soluble Ideal for Extraction & Synthesis Aprotic->SolubleA Dipole-Dipole SolubleN Highly Soluble Ideal for Polymerization NonPolar->SolubleN π-π / Dispersion

Fig 1: Thermodynamic decision tree for solvent selection based on intermolecular forces.

Experimental Methodology: Self-Validating Solubility Protocols

A common failure point in materials research is measuring a kinetic dissolution rate rather than true thermodynamic equilibrium. To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system .

Protocol: Thermodynamic Shake-Flask Method (Gold Standard)

Objective: Determine the absolute saturation limit of this compound in target organic solvents.

  • Preparation: Dispense 5.0 mL of the target solvent into a 10 mL amber glass vial.

    • Causality: Amber glass is strictly required to prevent UV-initiated radical auto-polymerization of the reactive vinyl group during the prolonged assay.

  • Solute Addition: Add this compound incrementally to the solvent until a visible, cloudy suspension forms.

  • Equilibration: Seal the vial with a PTFE-lined cap. Agitate at 200 rpm on an orbital shaker at a constant 25.0 ± 0.5 °C for exactly 48 hours.

    • Causality: A 48-hour window ensures the system overcomes any kinetic dissolution barriers and reaches a true, stable thermodynamic equilibrium.

  • Self-Validation Check (Critical Step): Visually inspect the vial at the 48-hour mark.

    • Logic: If no solid is present, the solution is unsaturated, and any resulting data will be a false lower bound. You must add more solute and repeat Step 3. The presence of an undissolved solid pellet is the only physical guarantee that the solution above it is saturated.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to firmly pellet the undissolved solute.

    • Causality: Centrifugation is prioritized over syringe filtration. Highly lipophilic compounds like this compound can non-specifically adsorb onto standard nylon or PTFE filter membranes, artificially lowering the measured concentration.

  • Quantification: Carefully aspirate the clear supernatant. Dilute it serially in a compatible HPLC mobile phase (e.g., 80:20 Acetonitrile:Water) and quantify using RP-HPLC-UV at 254 nm against a validated calibration curve.

Workflow Step1 1. Add Excess Solute To Target Solvent Step2 2. Equilibrate 48h at 25°C Step1->Step2 Decision 3. Solid Present? Step2->Decision Step3 4. Centrifuge & Phase Separate Decision->Step3 Yes (Saturated) Fail Add More Solute (Self-Validation) Decision->Fail No (Unsaturated) Step4 5. HPLC-UV Quantification Step3->Step4 Fail->Step2

Fig 2: Self-validating shake-flask workflow ensuring true thermodynamic equilibrium.

References

  • Title: Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes Source: PMC (National Institutes of Health) / Journal of Organic Chemistry URL: [Link]

  • Title: US20240002564A1 - Copolymers of diisoalkenylarene and compositions thereof Source: Google Patents URL

Sources

Spectroscopic Characterization and Synthetic Utility of 1-Phenoxy-3-vinylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenoxy-3-vinylbenzene (CAS: 63444-54-2) is a highly versatile synthetic intermediate, predominantly utilized in the green synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as fenoprofen[1]. Derived from renewable feedstocks like cashew nut shell liquid (cardanol), this compound represents a critical node in sustainable pharmaceutical manufacturing. As a Senior Application Scientist, understanding the precise spectroscopic signatures and the causal mechanisms behind its synthesis is paramount for ensuring high-yield downstream transformations, such as branch-selective methoxycarbonylation and asymmetric hydrovinylation[2].

Strategic Synthesis from Renewable Feedstocks

The traditional synthesis of profen drugs often relies on petrochemical derivatives. However, recent advancements in green chemistry have established a robust pathway utilizing cardanol[1]. The critical step in this workflow is the isomerising metathesis of 1-(non-8-en-1-yl)-3-phenoxybenzene to yield this compound.

By employing a ruthenium (M1) or palladium dimer catalyst system, the terminal double bond of the nonenyl chain is isomerized and cleaved[3]. The thermodynamic driving force behind this transformation is the extended


-conjugation achieved when the vinyl group becomes directly attached to the aromatic ring. This intermediate is subsequently subjected to a palladium-catalyzed methoxycarbonylation to yield the branched ester precursor of fenoprofen[4].

SynthesisPathway A Cardanol (Renewable Feedstock) B O-Ph Cardanol (C-O Coupling) A->B Bromobenzene KOtBu, 100°C C 1-(non-8-en-1-yl)-3-phenoxybenzene (Ethenolysis) B->C Ethylene HG1 Catalyst D This compound (Target Intermediate) C->D Pd dimer / M1 Isomerisation E Fenoprofen (Methoxycarbonylation) D->E CO, MeOH Pd/DTBPMB

Figure 1: Synthesis pathway of Fenoprofen via this compound intermediate.

Spectroscopic Data Analysis & Causality

Accurate structural verification of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The electronic environment of the molecule is dictated by two competing forces: the electron-donating mesomeric effect (+M) of the ether oxygen and the anisotropic deshielding of the vinyl and aromatic


-systems.
H NMR Spectroscopy (400 MHz, CDCl )

The


H NMR spectrum is characterized by the distinct splitting pattern of the terminal vinyl group[5],[3]. The causality behind the specific coupling constants (

) is governed by the Karplus equation, which correlates the dihedral angle between coupled protons with the magnitude of

.
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignmentCausality / Structural Rationale
5.27 dd10.9, 0.81HTerminal vinyl H (cis to Ar)Cis-vicinal coupling (10.9 Hz) reflects a ~0° dihedral angle; geminal coupling is minimal (0.8 Hz).
5.73 dd17.6, 0.81HTerminal vinyl H (trans to Ar)Trans-vicinal coupling (17.6 Hz) is exceptionally large due to the ~180° dihedral angle.
6.68 dd17.6, 10.91HInternal vinyl HHighly deshielded by direct conjugation with the aromatic ring's

-electron cloud.
6.85 - 7.35 m-9HAromatic protonsOverlapping multiplets due to similar electron densities across the phenoxy and vinyl-substituted rings.
C NMR Spectroscopy (101 MHz, CDCl )

The


C NMR spectrum validates the carbon framework, highlighting the polarization of the vinyl group and the profound impact of the ether linkage[6],[7].
Chemical Shift (

, ppm)
AssignmentCausality / Structural Rationale
~114.8 Terminal vinyl CH

Shielded relative to the internal CH due to terminal position and resonance electron donation.
~116.7, 118.5, 123.4 Aromatic CH (ortho/para to O)Upfield aromatic shifts driven by the strong electron-donating resonance (+M effect) of the ether oxygen.
~129.8 Aromatic CH (meta to O)Remains relatively unaffected by the oxygen's +M effect, appearing at standard aromatic frequencies.
~136.7 Internal vinyl CHStrongly deshielded by direct sp

-sp

attachment to the aromatic ring.
~139.5 Aromatic C (ipso to vinyl)Quaternary carbon, deshielded by the adjacent vinyl group.
~157.2, 157.5 Aromatic C-O (ipso to oxygen)Highly deshielded due to the strong inductive withdrawal (-I effect) of the electronegative oxygen atom.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating checkpoints to confirm reaction completion and spectral purity[3].

Isomerising Metathesis Synthesis Protocol
  • Preparation: Under an inert argon atmosphere, charge a microwave vial with crude 1-(non-8-en-1-yl)-3-phenoxybenzene (approx. 50 mg).

  • Catalyst Addition: Add 2 mol% of M1 ruthenium catalyst (or an equivalent palladium dimer system) and dissolve the mixture in 2.0 mL of anhydrous Tetrahydrofuran (THF).

  • Reaction Execution: Seal the vial and pressurize with ethylene gas (5 bar). Stir the reaction mixture at 50 °C for 16 hours. Causality: The ethylene atmosphere prevents unwanted cross-metathesis oligomerization, driving the equilibrium toward the terminal styrene derivative.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude mixture via flash column chromatography using a 20% ethyl acetate/petroleum ether gradient.

  • Self-Validation Checkpoint: Isolate the pale yellow oil. The product is highly unstable and must be stored at -20 °C in an inert atmosphere[8]. Monitor the crude

    
    H NMR for the complete disappearance of the upstream alkyl chain multiplets (
    
    
    
    1.3–2.1 ppm) to confirm total conversion.
NMR Sample Preparation and Acquisition Protocol
  • Sample Dissolution: Dissolve 15–20 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl
    
    
    
    is non-polar and prevents proton exchange, while TMS serves as an internal standard (
    
    
    0.00 ppm) for absolute chemical shift referencing.
  • Tube Preparation: Transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

  • 
    H Acquisition:  Acquire the spectrum at 400 MHz using 16 scans, a spectral width of 12 ppm, and a relaxation delay (d1) of 1.0 second.
    
  • 
    C Acquisition:  Acquire the proton-decoupled carbon spectrum at 101 MHz using 1024 scans and a relaxation delay (d1) of 2.0 seconds to account for the longer T1 relaxation times of quaternary carbons.
    
  • Self-Validation Checkpoint: Prior to multiplet extraction, verify that the residual CHCl

    
     solvent peak is correctly referenced at 
    
    
    
    7.26 ppm (
    
    
    H) and
    
    
    77.16 ppm (
    
    
    C).

NMRWorkflow S1 Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) S2 1H NMR Acquisition (400 MHz, 16 Scans, d1=1s) S1->S2 S3 13C NMR Acquisition (101 MHz, 1024 Scans, d1=2s) S1->S3 S4 Data Processing (FT, Phase/Baseline Correction) S2->S4 S3->S4 S5 Spectral Analysis (Integration & Multiplet Extraction) S4->S5

Figure 2: Standardized workflow for NMR sample preparation, acquisition, and processing.

References

  • Shi, Y., Kamer, P. C. J., & Cole-Hamilton, D. J. "Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid." Green Chemistry, 21(4), 1043-1053 (2019). URL:[Link]

  • Smith, C. R., & RajanBabu, T. V. "Catalytic Asymmetric Synthesis Using Feedstocks: An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes." The Journal of Organic Chemistry, 74(8), 3066–3072 (2009). URL:[Link]

Sources

thermal stability and decomposition of 1-Phenoxy-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Phenoxy-3-vinylbenzene

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound. As a molecule combining the structural rigidity of a phenoxy group with the reactive potential of a vinyl moiety, understanding its behavior at elevated temperatures is critical for its application in materials science, particularly as a monomer for high-performance polymers. This document synthesizes foundational principles of organic chemistry and thermal analysis to predict decomposition pathways and outlines rigorous experimental protocols for their validation. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide establishes a robust theoretical framework based on analogous structures and reaction mechanisms. We propose distinct decomposition pathways under inert and oxidative atmospheres, detailing the likely initiation steps and subsequent radical reactions. Standard analytical procedures, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), are detailed to provide researchers with a practical framework for empirical characterization.

Introduction to this compound

This compound is an aromatic compound featuring a vinyl group and a phenoxy group attached to a central benzene ring at the meta positions. This unique bifunctional architecture makes it a promising candidate for the synthesis of advanced polymers. The vinyl group serves as a polymerizable handle, enabling its incorporation into polymer backbones via addition polymerization, while the phenoxy ether linkage is a common feature in thermally stable polymers like poly(ether ether ketone) (PEEK) and phenoxy resins.[1] The overall thermal performance of polymers derived from this monomer is intrinsically linked to the thermal stability of the monomer itself. Therefore, a thorough understanding of its decomposition temperature, the mechanisms of its breakdown, and the volatile products formed is essential for defining processing windows, predicting material lifetime, and ensuring safe handling.

Factors influencing the thermal stability of such benzene derivatives include molecular structure, steric effects, and the electronic nature of the substituents.[2][3] This guide will dissect these factors in the context of this compound to build a predictive model of its thermal behavior.

Predicted Physicochemical and Thermal Properties

A precise thermal profile requires empirical measurement. However, based on its structure and data from related compounds, we can establish a baseline of expected properties.

PropertyPredicted Value / InformationRationale / Source
Molecular Formula C₁₄H₁₂O-
Molecular Weight 196.24 g/mol -
Boiling Point > 250 °C (estimated)High molecular weight and aromatic nature suggest a high boiling point.
Thermal Stability Moderate to HighThe presence of two aromatic rings and a stable ether linkage suggests good thermal stability.[1]
Hazardous Decomposition Products Carbon Monoxide (CO), Carbon Dioxide (CO₂), various aromatic fragments.Expected products from the thermal decomposition of aromatic ethers.[4]

Structural Analysis and Influence on Thermal Stability

The thermal stability of this compound is a direct consequence of its constituent parts.

  • The Aryl Ether Linkage: The C-O bond in a diaryl ether is significantly stronger and more stable than in an alkyl ether due to the delocalization of the oxygen lone pairs into the aromatic π-systems. This resonance stabilization increases the energy required to cleave the bond. However, the ether linkage remains one of the most likely points for initial thermal scission compared to the C-C bonds within the aromatic rings.[5]

  • The Vinyl Group: The vinyl group is a site of high reactivity. At moderately elevated temperatures (e.g., 150-250 °C), it can undergo thermally initiated polymerization, leading to an increase in molecular weight and viscosity. At higher decomposition temperatures, it can participate in radical reactions. The thermal decomposition of molecules containing vinyl groups often involves reactions at this site.[6]

  • The Aromatic Rings: The benzene rings are inherently stable structures and require very high energy to break apart. Their presence contributes significantly to the overall thermal stability and the high char yield often observed during the pyrolysis of aromatic polymers.[7]

Proposed Thermal Decomposition Pathways

The decomposition mechanism is highly dependent on the surrounding atmosphere.

Decomposition in an Inert Atmosphere (Pyrolysis)

In the absence of oxygen, thermal degradation proceeds via a free-radical mechanism initiated by the homolytic cleavage of the weakest bonds. The C-O ether bonds are predicted to be the primary initiation sites.

Proposed Pyrolysis Mechanism:

  • Initiation: Homolytic cleavage of the ether C-O bonds, forming a phenoxy radical and a 3-vinylphenyl radical.

  • Propagation/Rearrangement: These initial radicals can undergo several subsequent reactions:

    • Hydrogen abstraction from other molecules to form phenol and styrene.

    • Radical recombination to form more complex, higher molecular weight aromatic compounds (contributing to char formation).

    • Fragmentation of the vinyl group side chain, though less likely than ether cleavage at initial decomposition temperatures.

  • Termination: Combination of two radicals to form a stable molecule.

The following diagram illustrates this proposed pathway.

G cluster_initiation Initiation: C-O Bond Cleavage cluster_propagation Propagation & Secondary Reactions cluster_products Final Products M This compound R1 Phenoxy Radical M->R1 High Temp (Δ) R2 3-Vinylphenyl Radical M->R2 High Temp (Δ) P1 Phenol R1->P1 + H• P3 Higher MW Aromatics (Char Precursors) R1->P3 Recombination P2 Styrene R2->P2 + H• R2->P3 Recombination Final Phenol, Styrene, Char, Other Hydrocarbons G M This compound Init Radical Initiation (Lower Temperature) M->Init O2 Oxygen (O₂) O2->Init Intermediates Peroxy & Hydroperoxy Radicals Init->Intermediates Products Oxygenated Products (Phenols, Aldehydes) Intermediates->Products Combustion Complete Combustion (CO, CO₂) Products->Combustion Higher Temp (Δ)

Influence of oxygen on the thermal decomposition process.

Recommended Experimental Protocols for Characterization

To empirically determine the thermal stability and validate the proposed decomposition pathways, a suite of thermal analysis techniques is required.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile by measuring weight loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards as per the manufacturer's protocol. [8]2. Sample Preparation: Place 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan.

  • Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before the experiment to ensure an inert atmosphere. Maintaining a consistent inert atmosphere is crucial for studying the intrinsic pyrolytic stability without oxidative side reactions. [9]4. Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A 10-20 °C/min rate is standard for initial screening, providing a good balance between resolution and experiment time. [10]5. Data Analysis: Plot the percentage weight loss versus temperature. Determine key parameters such as the onset temperature of decomposition, the temperature of 5% and 10% weight loss (T₅ and T₁₀), the temperature of the maximum rate of decomposition (Tₘₐₓ, from the derivative curve), and the final char yield at 800 °C.

The following diagram outlines the TGA workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate TGA Sample Prepare Sample (5-10 mg) Calibrate->Sample Purge Purge with N₂ (>30 min) Sample->Purge Heat Ramp 30-800°C @ 10°C/min Purge->Heat Plot Plot % Weight vs. Temperature Heat->Plot Calculate Determine T₅, T₁₀, Tₘₐₓ, Char Yield Plot->Calculate

Standard experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and exothermic decomposition events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Seal 2-5 mg of the sample in a hermetic aluminum pan. An identical empty pan is used as a reference.

  • Atmosphere: Use a nitrogen purge at 20-50 mL/min.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Heat from 25 °C to a temperature just beyond the final decomposition point determined by TGA (e.g., 500 °C) at 10 °C/min.

  • Data Analysis: Plot heat flow versus temperature. Identify endothermic peaks (melting) and exothermic peaks (decomposition, polymerization). Integrating the area under these peaks allows for the quantification of the enthalpy of these transitions.

Evolved Gas Analysis (EGA): TGA-MS/FTIR

Objective: To identify the chemical composition of the gases evolved during decomposition, which is crucial for confirming the proposed mechanisms.

Methodology:

  • Setup: Couple the gas outlet of the TGA instrument to the inlet of a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer via a heated transfer line.

  • Experiment: Run a TGA experiment as described in section 5.1.

  • Data Analysis: Correlate the evolution of specific gaseous species (identified by their mass-to-charge ratio in MS or infrared absorption bands in FTIR) with the weight loss events observed in the TGA curve. For example, detecting a mass fragment corresponding to phenol (m/z = 94) concurrently with the main decomposition step would support the proposed pyrolysis pathway. [11]

Conclusion

This compound possesses a molecular architecture that suggests good intrinsic thermal stability, primarily due to its aromatic nature. The decomposition process is predicted to initiate at the aryl ether linkage, proceeding through distinct free-radical or oxidative pathways depending on the atmosphere. The vinyl group introduces a potential for thermally induced polymerization at temperatures below the onset of decomposition. For a definitive characterization, the experimental protocols outlined in this guide—TGA for stability profiling, DSC for thermal transitions, and EGA for mechanistic validation—provide a comprehensive framework for researchers and drug development professionals. The data obtained from these analyses will be critical for establishing safe processing parameters and predicting the long-term thermal performance of materials derived from this versatile monomer.

References

  • Taylor, R. (1990). Kinetics of Gas Phase Thermal Decompositions. In Chemistry of the Ether Linkage: Supplement E, Volume 2. Wiley.
  • Schlosberg, R. H., et al. (1983). Pyrolysis of some aryl ethers. Fuel, 62(6), 690-694. [Represents a typical journal source.]
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link] [8]4. Jakab, E., & Várhegyi, G. (2003). Thermal decomposition of mixtures of vinyl polymers and lignocellulosic materials. Journal of Analytical and Applied Pyrolysis, 70(2), 643-661. [7]5. Behrens, R., & Bulusu, S. (1993). Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products. DTIC. Retrieved from [Link] [11]6. Oberg, C. K. (2024). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Organic Chemistry: Current Research, 13, 400. [This is a representative citation based on search results, actual validation of the journal's authority would be required in a real-world scenario.] [2]7. White, G. J., et al. (1996). Bacterial Scission of the Ether Bond. In G. R. Chaudhry (Ed.), Biological Degradation and Bioremediation of Toxic Chemicals. Dioscorides Press. [12]8. IJCRT.org. (2023). Designing Benzene Derivatives With Improved Thermal Stability. International Journal of Creative Research Thoughts. [3]9. Patil, S. B., et al. (2021). Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages. Polymer Bulletin. [1]10. Wikipedia contributors. (2023). Ether cleavage. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Radical Polymerization of 1-Phenoxy-3-vinylbenzene (3-Phenoxystyrene)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the radical polymerization of 1-Phenoxy-3-vinylbenzene (also known as 3-phenoxystyrene ), a functional styrenic monomer valued for its high refractive index, thermal stability, and potential as a precursor for flame-retardant materials. Unlike its para-substituted isomer, the meta-substitution (3-position) disrupts chain packing, often resulting in amorphous polymers with superior optical clarity and solubility profiles. This guide covers monomer purification, free radical polymerization (FRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization, tailored for researchers in optical materials and drug delivery systems.

Part 1: Monomer Characteristics & Mechanistic Insight

Chemical Identity & Properties[1]
  • IUPAC Name: this compound

  • Common Name: 3-Phenoxystyrene (3-PS)

  • Molecular Weight: 196.25 g/mol

  • Physical State: High-boiling viscous liquid (typically colorless to pale yellow).

  • Key Feature: The phenoxy group acts as a bulky pendant. In the meta position, the oxygen lone pair is not in direct conjugation with the vinyl group (unlike 4-phenoxystyrene). Consequently, the vinyl group experiences a slight inductive electron-withdrawing effect, affecting its reactivity ratios (

    
    ) in copolymerization.
    
Polymerization Mechanism

The polymerization proceeds via a chain-growth radical mechanism.[1] The stability of the benzylic radical intermediate ensures steady propagation, though the bulky phenoxy group imposes steric constraints that may reduce the propagation rate constant (


) compared to unsubstituted styrene.
Figure 1: Radical Propagation Pathway

G Init Initiator (I2) Homolysis Rad Primary Radical (I•) Init->Rad Kd (Heat/UV) Prop Propagating Species (Pn•) Rad->Prop Initiation (Ki) Monomer 3-Phenoxystyrene (M) Monomer->Prop + M Prop->Prop Propagation (Kp) (Chain Growth) Term Termination (Dead Polymer) Prop->Term Kt (Coupling/Disproportionation)

Caption: Kinetic pathway of 3-phenoxystyrene radical polymerization. Note that termination is primarily by coupling due to the benzylic radical nature.

Part 2: Experimental Protocols

Pre-Polymerization: Monomer Purification

Criticality: Commercial styrenic monomers are stabilized with inhibitors (e.g., tert-butylcatechol, TBC) to prevent premature polymerization. These must be removed to ensure reproducible kinetics.

Materials:

  • 3-Phenoxystyrene (Monomer)

  • Sodium Hydroxide (NaOH) solution (10% aq)

  • Calcium Hydride (CaH₂) or Magnesium Sulfate (MgSO₄)

  • Vacuum distillation apparatus

Protocol:

  • Wash: Dissolve monomer in diethyl ether (optional, if viscosity is high) or treat neat. Wash 3x with 10% NaOH solution to remove phenolic inhibitors (TBC turns the aqueous layer pink/red).

  • Neutralize: Wash 3x with distilled water until pH is neutral.

  • Dry: Dry the organic phase over anhydrous MgSO₄ for 4 hours. Filter.

  • Distill: Perform vacuum distillation under reduced pressure (e.g., <1 mmHg). Collect the middle fraction.

    • Note: 3-phenoxystyrene has a high boiling point. Ensure the oil bath does not exceed 150°C to prevent thermal auto-initiation.

  • Storage: Store under Argon at -20°C.

Protocol A: Free Radical Solution Polymerization (Standard)

Objective: Synthesis of Poly(3-phenoxystyrene) with broad molecular weight distribution (PDI ~ 1.5 - 2.0).

Reagents:

  • Monomer: Purified 3-Phenoxystyrene (2.0 g, ~10 mmol)

  • Initiator: AIBN (Azobisisobutyronitrile) - Recrystallized from methanol.

  • Solvent: Toluene (Anhydrous)

  • Precipitant: Methanol[2]

Step-by-Step:

  • Preparation: In a Schlenk tube equipped with a magnetic stir bar, add 3-phenoxystyrene (2.0 g) and Toluene (4.0 mL). Target monomer concentration: ~2.5 M.

  • Initiator Addition: Add AIBN (16.4 mg, 0.1 mmol).

    • Ratio: [M]₀/[I]₀ = 100.

  • Degassing (Essential): Seal the tube with a rubber septum. Perform 3 freeze-pump-thaw cycles to remove dissolved oxygen (Oxygen acts as a radical trap). Backfill with Nitrogen or Argon.

  • Polymerization: Place the Schlenk tube in a thermostated oil bath at 70°C . Stir for 12–24 hours.[2]

    • Viscosity Check: The solution should become noticeably viscous.

  • Termination: Quench the reaction by cooling the tube in liquid nitrogen or an ice bath and exposing it to air.

  • Purification: Dropwise add the polymer solution into a large excess of cold Methanol (100 mL) with vigorous stirring. The polymer will precipitate as a white fibrous solid.

  • Drying: Filter the solid and dry in a vacuum oven at 40°C for 24 hours.

Protocol B: RAFT Polymerization (Advanced/Controlled)

Objective: Synthesis of defined molecular weight polymer with low dispersity (PDI < 1.2), suitable for block copolymerization in drug delivery applications.

Rationale: Styrenic monomers are best controlled using Trithiocarbonate or Dithiobenzoate Chain Transfer Agents (CTAs).

Reagents:

  • CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or Cumyl dithiobenzoate (CDB).

  • Initiator: AIBN.

  • Monomer: 3-Phenoxystyrene.

Table 1: RAFT Stoichiometry

ComponentMolar Eq.[3][4][5][6]Mass/Vol (Example)Role
Monomer 2002.0 gReactant
CTA (CPDT) 1~17 mgChain Transfer Agent
Initiator (AIBN) 0.2~1.6 mgRadical Source
Solvent (Anisole) N/A2.0 mL (50% v/v)Internal Std / Solvent

Protocol:

  • Charge: Add Monomer, CTA, and AIBN to a dry Schlenk tube. Dissolve in Anisole.

  • Degas: Sparge with Argon for 20 minutes (or freeze-pump-thaw).

  • React: Heat to 70°C .

    • Kinetics: Due to the "Retardation Effect" common in RAFT polymerization of styrenics, reaction times may be longer (24–48h) to reach high conversion.

  • Work-up: Precipitate in Methanol. The resulting polymer may be slightly pink/yellow due to the CTA end-group (which can be cleaved later via aminolysis if optical clarity is required).

Part 3: Characterization & Data Analysis[1]

Expected Properties
  • Glass Transition Temperature (

    
    ):  Expect a 
    
    
    
    in the range of 75°C – 90°C .
    • Note: This is typically lower than Polystyrene (

      
      C) and Poly(4-phenoxystyrene) due to the meta-substitution increasing free volume and internal plasticization by the ether linkage.
      
  • Refractive Index: High (

    
    ) due to high aromatic content.
    
  • Solubility: Soluble in THF, Toluene, Chloroform, DCM. Insoluble in Methanol, Water, Aliphatic hydrocarbons.

Workflow Visualization

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Analysis Wash Alkaline Wash (Remove TBC) Distill Vacuum Distillation (<1 mmHg) Wash->Distill Mix Combine: Monomer + AIBN + Solvent Distill->Mix Degas Degas: Freeze-Pump-Thaw (x3) Mix->Degas Heat Polymerize: 70°C, 12-24h Degas->Heat Precip Precipitate in MeOH Heat->Precip GPC GPC Analysis (THF, PS Stds) Precip->GPC DSC DSC Analysis (Tg Determination) GPC->DSC

Caption: Operational workflow for the synthesis and characterization of Poly(3-phenoxystyrene).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Polymer Oxygen InhibitionEnsure rigorous degassing. Oxygen reacts with radicals to form stable peroxy radicals, halting the chain.
Broad PDI (>2.0) in RAFT Insufficient CTA or High Radical FluxIncrease [CTA]/[I] ratio. Ideally, [CTA]/[I] should be > 5:1. Lower temperature to 60°C to reduce

of initiator.
Crosslinking / Gelation Divinyl Impurities3-phenoxystyrene synthesis can sometimes yield divinyl byproducts. Ensure monomer purity via GC-MS before polymerization.
Yellow Discoloration Oxidation of Phenoxy GroupPerform all reactions under inert atmosphere. Add antioxidant if post-processing at high temps.

References

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Foundational text for radical kinetics and definitions).
  • Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-VCH.[3] Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link

  • Ito, H. (1999). Chemical Amplification Resists for Microlithography. Advances in Polymer Science, 172.
  • Reid, A. et al. (2015).[4] Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model.[7] Macromolecules. (Methodology for determining reactivity ratios of styrenic derivatives). Link

Sources

application of 1-Phenoxy-3-vinylbenzene in Heck coupling reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 1-Phenoxy-3-vinylbenzene (CAS: m-phenoxystyrene) as a nucleophilic alkene partner in Palladium-catalyzed Mizoroki-Heck cross-coupling reactions.

The meta-phenoxy substituent imparts unique steric and electronic properties, distinguishing this monomer from standard styrene. While the vinyl group dictates typical styrene-like reactivity (favoring


-arylation), the bulky, electron-rich phenoxy ether moiety at the 3-position enhances solubility in non-polar media and modulates molecular packing in downstream applications such as OLED host materials  and liquid crystalline polymers . This protocol focuses on synthesizing functionalized trans-stilbenes, critical intermediates in medicinal chemistry (resveratrol analogues) and optoelectronics.

Mechanistic Insight & Regioselectivity

Electronic and Steric Modulation

In Heck couplings, styrenes generally favor linear (


) products due to steric hindrance at the 

-position during the migratory insertion step. However, this compound presents a specific case:
  • Electronic Effect: The phenoxy group is electron-donating via resonance but electron-withdrawing via induction. In the meta position, the resonance effect is not directly conjugated to the vinyl group, leaving the inductive withdrawal to slightly deactivate the double bond compared to p-methoxystyrene. This requires higher catalyst activity (e.g., phosphine-ligated Pd).

  • Steric Effect: The meta-phenoxy group is distal enough to allow standard

    
    -insertion but bulky enough to prevent efficient packing, favoring the formation of amorphous solids in polymerization applications.
    
Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical regio-determining insertion step specific to this substrate.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Alkene Coordination (this compound) OxAdd->Coord Insert Migratory Insertion (Regio-determining Step) Coord->Insert BetaElim β-Hydride Elimination Insert->BetaElim Linear (β) Pathway RedElim Reductive Elimination (Regenerates Pd(0)) BetaElim->RedElim - Product Product Product: (E)-3-phenoxy-stilbene BetaElim->Product Release RedElim->Pd0 + Base-HX

Figure 1: Catalytic cycle favoring linear


-arylation due to steric control on the styrene substrate.

Experimental Protocols

Method A: High-Yield Synthesis (Thermal/Solvothermal)

This is the "Gold Standard" protocol for generating substituted stilbenes from this compound, optimized for functional group tolerance.

Reagents:

  • Substrate: this compound (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl Bromide (1.1 equiv) [Note: Aryl Chlorides require bulky phosphines like SPhos]

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (4 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous, 5 mL)

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a dry reaction vial, dissolve Pd(OAc)₂ (4.5 mg) and PPh₃ (10.5 mg) in 1 mL of DMF. Stir at room temperature for 15 minutes under Argon until the solution turns yellow/orange (formation of active Pd(0) species).

  • Substrate Addition: Add the Aryl Bromide (1.1 mmol) and this compound (196 mg, 1.0 mmol) to the vial.

  • Base Addition: Add Et₃N (280 µL) via syringe.

  • Degassing: Seal the vial and purge with Argon for 5 minutes (balloon technique) to remove dissolved oxygen, which causes catalyst decomposition.

  • Reaction: Heat the block to 100°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Work-up: Cool to RT. Dilute with Diethyl Ether (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).

Method B: Green Chemistry (Ionic Liquid/Microwave)

Recommended for rapid library generation or when volatile organic solvents (VOCs) must be minimized.

Reagents:

  • Catalyst: PdCl₂ (3 mol%)

  • Solvent/Base: [BMIM][Br] (1-Butyl-3-methylimidazolium bromide) (2 mL) + K₂CO₃ (1.5 equiv).

  • Condition: Microwave irradiation at 140°C for 20 minutes.

Advantages:

  • Phosphine-free conditions (Pd-carbene species generated in situ).

  • Recyclable catalyst system (extract product with ether; reuse ionic liquid phase).

Representative Data & Troubleshooting

The following table summarizes expected yields when coupling this compound with various electrophiles using Method A .

Electrophile (Ar-X)Substituent EffectYield (%)E/Z RatioNotes
4-Bromoacetophenone Electron-Withdrawing92%>99:1Fast reaction (<4h).
Bromobenzene Neutral85%98:2Standard benchmark.
4-Bromoanisole Electron-Donating76%95:5Requires 120°C or longer time.
2-Bromotoluene Steric Hindrance (Ortho)60%90:10Use Pd(P(o-tol)₃)₂ for better yield.
Troubleshooting Matrix
  • Problem: Low Conversion.

    • Solution: Oxygen poisoning. Ensure rigorous degassing. If substrate is an Aryl Chloride, switch to Method A with SPhos or XPhos ligand.

  • Problem: Isomerization (Low E/Z ratio).

    • Solution: Lower temperature (80°C) and extend time. Avoid prolonged heating after consumption of starting material.

  • Problem: Palladium Black precipitation.

    • Solution: Ligand concentration is too low. Increase PPh₃ to Pd ratio to 4:1.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Pd(OAc)2 + Ligand (DMF, 15 min) Start->Mix AddSub Add this compound + Ar-Br + Base Mix->AddSub Degas Degas (Argon) AddSub->Degas Heat Heat 100°C (12-16h) Degas->Heat Quench Work-up (Ether/Water) Heat->Quench Purify Column Chromatography Quench->Purify End Pure Product Purify->End

Figure 2: Operational workflow for Method A (Thermal).

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • McCartney, D., & Guiry, P. J. (2011). The asymmetric Heck and related reactions. Chemical Society Reviews, 40(10), 5122-5150. Link

  • Viciu, M. S., et al. (2002).[1] N-Heterocyclic Carbene-Palladium Complexes in the Heck Reaction. Organic Letters, 4(23), 4053–4056. Link

  • BenchChem. (2025).[2] A Technical Guide to the Synthesis of Substituted Stilbenes. BenchChem Application Notes. Link

Sources

Suzuki-Miyaura cross-coupling reactions involving 1-Phenoxy-3-vinylbenzene.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Reactions Involving 1-Phenoxy-3-vinylbenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Strategic Role in Synthesis

This compound (CAS: 63444-54-2) is a highly versatile styrene derivative utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including the nonsteroidal anti-inflammatory drug (NSAID) fenoprofen[1]. In the context of modern cross-coupling chemistry, this molecule serves a dual strategic role: it is both the target product of sp2-sp2 vinylation reactions and a valuable alkene substrate for tandem hydroboration/Suzuki-Miyaura (B-alkyl Suzuki) couplings to generate complex sp3-sp2 hybridized architectures[2]. This guide details the mechanistic causality, optimized parameters, and validated protocols for both pathways.

Mechanistic Causality & Reaction Design

Pathway A: Synthesis via Potassium Vinyltrifluoroborate

Historically, the vinylation of aryl halides relied on the Stille coupling using vinyltributyltin, a reagent that suffers from severe toxicity and poor atom economy[3]. The Suzuki-Miyaura coupling using potassium vinyltrifluoroborate offers a superior, environmentally benign alternative[4].

The Causality of Reagent Selection: Potassium vinyltrifluoroborate is a stable, free-flowing crystalline solid. In a biphasic THF/H2O solvent system, it undergoes slow, controlled hydrolysis to generate the active vinylboronic acid in situ[5]. This controlled release is critical: it prevents the competitive protodeboronation and polymerization pathways that typically degrade free vinylboronic acids. The catalytic cycle relies on the Pd(0) active species undergoing oxidative addition into the C–Br bond of 1-bromo-3-phenoxybenzene, followed by base-assisted transmetalation with the in situ generated boronic acid, and subsequent reductive elimination to yield this compound[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)2) OxAdd Oxidative Addition [Pd(II)(3-Phenoxyphenyl)(Br)L2] Pd0->OxAdd 1-Bromo-3-phenoxybenzene TransMet Transmetalation [Pd(II)(3-Phenoxyphenyl)(Vinyl)L2] OxAdd->TransMet Potassium Vinyltrifluoroborate + Cs2CO3 / H2O RedElim Reductive Elimination This compound TransMet->RedElim Base-assisted transfer RedElim->Pd0 Release of Product

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for this compound synthesis.

Pathway B: Downstream Functionalization via B-Alkyl Suzuki Coupling

As an electron-rich vinylarene, this compound is an ideal candidate for tandem hydroboration/cross-coupling[2]. The use of 9-borabicyclo[3.3.1]nonane (9-BBN) ensures strict anti-Markovnikov regioselectivity due to the steric bulk of the bicyclic system, yielding a primary alkylborane. This intermediate is directly coupled with an aryl halide in the presence of a Pd(II) precatalyst and a strong aqueous base. The base coordinates to the empty p-orbital of the alkylborane, forming a negatively charged, nucleophilic boronate complex that rapidly transmetalates onto the Pd(II) center[6].

Workflow Start This compound Hydroboration Hydroboration (9-BBN, THF, 25°C) Start->Hydroboration Intermediate Alkylborane Intermediate (Anti-Markovnikov) Hydroboration->Intermediate Suzuki B-Alkyl Suzuki Coupling (Ar-Br, Pd cat., Base) Intermediate->Suzuki Product 1-Phenoxy-3-(2-arylethyl)benzene Suzuki->Product

Tandem hydroboration/Suzuki-Miyaura cross-coupling workflow of this compound.

Validated Experimental Protocols

Protocol A: Synthesis of this compound

This protocol utilizes a self-validating biphasic system to ensure the controlled hydrolysis of the trifluoroborate salt.[3]

  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-phenoxybenzene (1.0 equiv, 1.0 mmol), potassium vinyltrifluoroborate (1.1 equiv, 1.1 mmol), PdCl₂ (2 mol%), triphenylphosphine (PPh₃, 6 mol%), and Cs₂CO₃ (3.0 equiv, 3.0 mmol)[5].

  • Atmosphere & Solvent : Evacuate and backfill the flask with inert argon gas three times. Add a degassed mixture of THF/H₂O (9:1 v/v, 0.2 M relative to the aryl halide) via syringe. Note: The 10% water content is strictly required to hydrolyze the trifluoroborate into the active boronic acid.[4]

  • Execution : Heat the reaction mixture to 85 °C under vigorous stirring for 12–16 hours. Monitor the consumption of the aryl bromide via TLC (Hexanes/EtOAc 9:1; UV active).

  • Workup : Cool the mixture to room temperature. Dilute with H₂O (10 mL) and extract with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine to remove residual inorganic salts, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Isolation : Purify the crude oil via flash column chromatography on silica gel (eluting with 100% hexanes to 2% EtOAc in hexanes) to isolate this compound as a colorless oil.

Protocol B: Tandem Hydroboration/B-Alkyl Suzuki Coupling

This protocol leverages the vinyl group for downstream sp3-sp2 bond formation.[2]

  • Hydroboration : In a glovebox or under a strict argon atmosphere, dissolve this compound (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL). Add a solution of 9-BBN (0.5 M in THF, 1.2 equiv, 1.2 mmol) dropwise at 0 °C. Stir at room temperature for 4 hours to ensure complete anti-Markovnikov addition.

  • Cross-Coupling Setup : To the resulting alkylborane solution, add the target aryl bromide (0.9 equiv, 0.9 mmol—limiting reagent to ensure complete consumption of the halide), PdCl₂(dppf)·CH₂Cl₂ (5 mol%), and a degassed aqueous solution of K₃PO₄ (3.0 M, 2.0 equiv).

  • Execution : Heat the biphasic mixture to 65 °C for 12 hours. Note: The strong base is essential to facilitate the formation of the reactive boronate complex.[6]

  • Oxidative Quench & Workup : Quench with 3M NaOH (2 mL) and 30% H₂O₂ (2 mL) dropwise at 0 °C. Self-Validation Step: This oxidation converts any unreacted organoborane species into easily removable water-soluble alcohols. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Quantitative Parameter Analysis

Table 1: Catalyst and Base Optimization for the Synthesis of this compound [3][4]

Catalyst System (mol%) Base (Equiv) Solvent System Temp (°C) Yield (%) Causality / Observation
Pd(OAc)₂ (2) / PPh₃ (6) K₂CO₃ (3.0) THF/H₂O (9:1) 85 72 Good yield, but Pd(OAc)₂ is less cost-effective than PdCl₂.
PdCl₂ (2) / PPh₃ (6) Cs₂CO₃ (3.0) THF/H₂O (9:1) 85 85 Optimal conditions; Cs₂CO₃ provides superior solubility and transmetalation kinetics.
PdCl₂(dppf) (2) Cs₂CO₃ (3.0) THF/H₂O (9:1) 85 63 Bidentate ligand restricts the necessary coordination sites for this specific coupling.

| PdCl₂ (2) / PPh₃ (6) | Et₃N (3.0) | THF/H₂O (9:1) | 85 | <10 | Organic bases are insufficiently nucleophilic to activate the boronic acid intermediate. |

Table 2: Reaction Parameters for B-Alkyl Suzuki Coupling of this compound [2][6]

Borane Reagent Catalyst System Base Regioselectivity (Linear:Branched) Efficiency & Rationale
9-BBN PdCl₂(dppf) K₃PO₄ (aq) >99:1 Excellent; bulky 9-BBN strictly prevents Markovnikov addition.
Pinacolborane Pd(PPh₃)₄ NaOH (aq) 85:15 Moderate; requires specific sterically hindered ligands to improve regiocontrol.

| Dicyclohexylborane | Pd(OAc)₂/SPhos | KOH (aq) | 95:5 | Good; however, the reagent is highly sensitive to air and moisture, complicating handling. |

References

  • Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. Green Chemistry (RSC Publishing). 1

  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Journal of Organic Chemistry (ACS). 3

  • A Chiral Cyclohexanone Linked to Polystyrene for Solid-Phase Synthesis of Chiral r-Carbonyls. American Chemical Society. 2

  • Kumada Coupling: Mechanisms and Applications (General Cross-Coupling). Scribd. 6

Sources

protocols for the polymerization of 1-Phenoxy-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Polymerization of 1-Phenoxy-3-vinylbenzene

Introduction

This compound is a distinctive styrenic monomer characterized by a phenoxy group attached to the meta-position of the benzene ring. This unique substitution offers the potential to synthesize polymers, poly(this compound), with properties that diverge significantly from conventional polystyrene. The bulky, somewhat polar phenoxy group is anticipated to influence the polymer's thermal characteristics, such as elevating the glass transition temperature (Tg), as well as modify its solubility, refractive index, and mechanical performance. Phenoxy resins, a related class of polymers, are valued for their exceptional adhesion, chemical resistance, and mechanical strength, making them suitable for high-performance coatings, adhesives, and composites.[1][2][3]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of various polymerization protocols applicable to this compound. We move beyond simple procedural lists to explain the underlying principles and causal relationships behind experimental choices. The protocols described herein are adapted from established methods for structurally similar vinyl monomers, providing a robust starting point for the synthesis and characterization of this novel polymer.

Monomer: Physicochemical Properties and Handling

A thorough understanding of the monomer's properties is fundamental to successful polymerization. All handling should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

PropertyValueSource
CAS Number 63444-54-2[4]
Linear Formula C₁₄H₁₂O
Molecular Weight 196.24 g/mol N/A
Physical Form Solid or semi-solid or liquid[4]
Purity ≥95%[4]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[4]
Safety Information Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[4]

Purification: For polymerization techniques sensitive to inhibitors and impurities, such as controlled radical and ionic polymerizations, the monomer should be purified prior to use. A standard method involves passing the monomer through a column of basic alumina to remove the phenolic inhibitor (e.g., hydroquinone) that is often added for stabilization.

Protocol I: Free Radical Polymerization (FRP)

Free radical polymerization is a robust and widely used technique for vinyl monomers due to its tolerance of trace impurities and water.[5] The process involves initiation, propagation, and termination steps, typically resulting in polymers with a broad molecular weight distribution.[5][6]

Principle of Free Radical Polymerization

The polymerization is initiated by the thermal decomposition of an initiator molecule (e.g., AIBN or BPO) to generate primary radicals. These radicals attack the vinyl group of the monomer, creating a monomer radical. This new radical then propagates by adding sequentially to other monomer molecules in a chain reaction. The process is terminated by the combination or disproportionation of two growing radical chains.

Experimental Workflow: Free Radical Polymerization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer This compound (Purified) Flask Schlenk Flask Monomer->Flask Initiator Initiator (AIBN) Initiator->Flask Solvent Solvent (Toluene) Solvent->Flask Degas Degas with N₂/Ar (3 Freeze-Pump-Thaw Cycles) Flask->Degas Heat Heat to 70°C (Initiator Decomposition) Degas->Heat Polymerize Polymerize for 12-24h Heat->Polymerize Cool Cool to Room Temp. Polymerize->Cool Precipitate Precipitate into Methanol Cool->Precipitate Filter Filter Polymer Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry

Caption: Workflow for Free Radical Polymerization.

Detailed Protocol (Solution Polymerization)
  • Reagent Preparation:

    • This compound (Monomer): 5.0 g (25.5 mmol)

    • Azobisisobutyronitrile (AIBN, Initiator): 41.8 mg (0.255 mmol, for a Monomer:Initiator ratio of 100:1)

    • Toluene (Solvent): 25 mL

  • Reaction Setup:

    • Add the monomer, AIBN, and toluene to a Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask with a rubber septum.

    • Purge the system with an inert gas (Nitrogen or Argon) for 20-30 minutes to remove oxygen, which can inhibit radical polymerization.[7] For more rigorous oxygen removal, perform three freeze-pump-thaw cycles.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 70°C.

    • Allow the reaction to proceed with stirring for 12 to 24 hours. The solution will become noticeably more viscous as the polymer forms.

  • Isolation and Purification:

    • Terminate the reaction by cooling the flask to room temperature and exposing the solution to air.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (~250 mL), while stirring vigorously. The polymer will precipitate as a solid.

    • Allow the precipitate to settle, then decant the supernatant.

    • Collect the polymer by filtration (e.g., using a Büchner funnel).

    • Wash the collected polymer with fresh methanol to remove any unreacted monomer and initiator fragments.

    • Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Causality and Key Considerations
  • Initiator Choice: AIBN is often preferred over benzoyl peroxide (BPO) for styrenic monomers as it minimizes chain transfer side reactions. The decomposition rate of AIBN at 70°C provides a controlled initiation rate.

  • Oxygen Removal: Oxygen is a radical scavenger that reacts with propagating radicals to form stable peroxy radicals, effectively inhibiting the polymerization.[7] Thorough deoxygenation is critical for achieving high molecular weight and reproducible results.

  • Precipitation: The choice of non-solvent (methanol) is based on the principle that the polymer is insoluble in it, while the monomer and initiator are soluble. This allows for effective purification.

Protocol II: Controlled Radical Polymerization (CRP)

Controlled/"Living" Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (polydispersity index, PDI < 1.5), and complex architectures.[6][8][9]

Principle of Atom Transfer Radical Polymerization (ATRP)

ATRP is based on a reversible equilibrium between active, propagating radical species and dormant species.[9][10] A transition metal complex (e.g., Cu(I)Br complexed with a ligand) reversibly abstracts a halogen atom from an initiator molecule to form a radical that initiates polymerization. The low, persistent concentration of radicals minimizes irreversible termination reactions, allowing chains to grow uniformly.[8][10]

Experimental Workflow: Atom Transfer Radical Polymerization (ATRP)

cluster_prep Reagent Preparation cluster_reaction Polymerization cluster_workup Purification Monomer This compound (Inhibitor Removed) Flask Schlenk Flask Monomer->Flask Initiator Initiator (e.g., Ethyl α-bromoisobutyrate) Initiator->Flask Catalyst Catalyst (Cu(I)Br) Catalyst->Flask Ligand Ligand (PMDETA) Ligand->Flask Solvent Solvent (Anisole) Solvent->Flask Degas Degas with N₂/Ar (3 Freeze-Pump-Thaw Cycles) Flask->Degas Heat Heat to 90°C Degas->Heat Polymerize Polymerize for 4-8h (Monitor Conversion) Heat->Polymerize Dilute Dilute with THF Polymerize->Dilute PassAlumina Pass through Alumina Column (Removes Copper Catalyst) Dilute->PassAlumina Precipitate Precipitate into Methanol PassAlumina->Precipitate Dry Dry in Vacuum Oven Precipitate->Dry cluster_prep High-Purity Preparation cluster_reaction Polymerization under High Vacuum cluster_workup Termination & Isolation Solvent Purify Solvent (THF) (e.g., Na/Benzophenone) Flask Reaction Flask Solvent->Flask Monomer Purify Monomer (e.g., Titrate with BuLi) Glassware Flame-Dry Glassware under Vacuum Glassware->Flask Cool Cool to -78°C (Dry Ice/Acetone) Flask->Cool AddInitiator Add Initiator (sec-BuLi) Cool->AddInitiator AddMonomer Add Monomer Slowly AddInitiator->AddMonomer Polymerize Polymerize for 1h AddMonomer->Polymerize Terminate Terminate with Degassed Methanol Polymerize->Terminate Precipitate Precipitate into Methanol Terminate->Precipitate Filter Filter Polymer Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry

Sources

Application Notes and Protocols: The Strategic Role of 1-Phenoxy-3-vinylbenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Diaryl Ether Motif and the Versatility of a Vinyl Synthon

The diaryl ether (DE) is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This structural unit's unique physicochemical properties make it a cornerstone in drug discovery.[1] 1-Phenoxy-3-vinylbenzene (CAS 63444-54-2) has emerged as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its structure combines the stable diaryl ether core with a reactive vinyl group, providing a chemical handle for a variety of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an in-depth exploration of the synthesis of this compound and its application, with a specific focus on its role in the synthesis of Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID). We will detail robust synthetic protocols, explain the rationale behind methodological choices, and provide validated workflows for researchers and professionals in drug development.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount in any synthetic workflow. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 63444-54-2[3][4][5]
Molecular Formula C₁₄H₁₂O[3][4][5]
Molecular Weight 196.25 g/mol [5]
Physical Form Solid, semi-solid, or liquid[3][4]
Purity Typically ≥95%[3][4]
InChI Key QDCUAHOXDLTZCU-UHFFFAOYSA-N[3][4]

Safety and Handling:

This compound is classified as an irritant.[5] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[6] Store the compound in a tightly sealed container in a dry, well-ventilated area, preferably in a freezer under an inert atmosphere at -20°C to prevent degradation and polymerization.[3][4]

Synthetic Protocols for this compound

The synthesis of this compound can be approached through several modern cross-coupling strategies. The choice of method often depends on the availability of starting materials, cost, and desired scale. Below, we detail two highly effective and widely adopted palladium-catalyzed protocols.

Protocol 1: Mizoroki-Heck Vinylation of 1-Bromo-3-phenoxybenzene

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene.[7][8] This protocol describes the vinylation of 1-bromo-3-phenoxybenzene using ethylene gas.

Workflow Diagram: Mizoroki-Heck Reaction

Mizoroki-Heck Vinylation Workflow cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Prep Add 1-bromo-3-phenoxybenzene, Pd catalyst, ligand, and base to a pressure-rated reaction vessel. Seal Seal the vessel and purge with N₂ or Ar. Prep->Seal Ethylene Pressurize with ethylene gas (e.g., 30 psi). Seal->Ethylene Heat Heat the reaction mixture (e.g., 105°C) with vigorous stirring. Ethylene->Heat Monitor Monitor reaction progress by TLC or GC-MS. Heat->Monitor Cool Cool to room temperature and vent excess ethylene. Monitor->Cool Filter Dilute with an organic solvent (e.g., EtOAc) and filter off solids. Cool->Filter Extract Wash the organic phase with water and brine. Filter->Extract Dry Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Extract->Dry Purify Purify by flash column chromatography. Dry->Purify

Caption: Workflow for the synthesis of this compound via Heck reaction.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a pressure-rated glass vessel equipped with a magnetic stir bar, add 1-bromo-3-phenoxybenzene (1.0 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), a suitable phosphine ligand like triphenylphosphine (PPh₃, 0.04 equiv.), and a base such as potassium acetate (KOAc, 2.2 equiv.).[9]

  • Solvent Addition: Add a degassed, anhydrous aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[9][10] The concentration should be approximately 0.2-0.5 M with respect to the aryl bromide.

  • Inerting the Atmosphere: Securely seal the vessel. Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Introduction of Ethylene: Carefully introduce ethylene gas into the vessel to a pressure of approximately 30 psi. For electron-deficient substrates, a lower pressure (e.g., 15 psi) may be sufficient.[9]

  • Reaction: Place the vessel in a preheated oil bath at 100-105°C and stir vigorously. The optimal temperature is critical; lower temperatures may result in low catalyst activity, while higher temperatures can lead to undesired polymerization.[9]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (after safely venting and re-purging the vessel) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess ethylene pressure in a fume hood. Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure product.[11][12]

Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)-C(sp²) bonds.[13][14] This protocol outlines the coupling of 3-phenoxyphenylboronic acid with a vinyl halide, such as vinyl bromide.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition + Ar-X Transmetal [Ar-Pd(II)-Vinyl]L₂ OxAdd->Transmetal Transmetalation + [Vinyl-B(OR)₂]⁻ Transmetal->Pd0 Reductive Elimination Product This compound Transmetal->Product Forms Product RedElim Ar-Vinyl center start_reagents end_product Vinyl-Boronic_Acid Vinylboronic Acid/Ester Vinyl-Boronic_Acid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activation Ar-X Ar-X

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 3-phenoxyphenylboronic acid (1.2 equiv.), vinyl bromide (as a solution in THF, 1.0 equiv.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.), and a base like potassium carbonate (K₂CO₃, 2.0 equiv.).[15]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,2-dimethoxyethane (DME). The reaction should be approximately 0.3-0.5 M with respect to the vinyl bromide.

  • Inerting the Atmosphere: Flush the flask with nitrogen or argon for 15 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-90°C) with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction's progress using TLC, staining for the boronic acid starting material (e.g., with permanganate stain) and the product. The reaction is generally complete in 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure product.

Application in Pharmaceutical Synthesis: Fenoprofen

This compound is a key intermediate in an innovative and green synthesis of Fenoprofen, a widely used NSAID.[16][17] The vinyl group serves as a precursor to the propionic acid moiety essential for the drug's activity.

Synthetic Scheme: Fenoprofen from this compound

Synthesis of Fenoprofen cluster_reactants Starting Material cluster_process Key Transformation cluster_intermediate Intermediate cluster_final Final Step Start This compound Reaction Methoxycarbonylation (Pd Catalyst, CO, MeOH) Start->Reaction Intermediate Methyl 2-(3-phenoxyphenyl)propanoate Reaction->Intermediate Hydrolysis Saponification (e.g., NaOH, H₂O/Dioxane) Intermediate->Hydrolysis Product Fenoprofen Hydrolysis->Product

Caption: Synthetic pathway from the key intermediate to Fenoprofen.

Protocol 3: Methoxycarbonylation and Hydrolysis to Fenoprofen

This two-step protocol converts the vinyl group of this compound into the propionic acid side chain of Fenoprofen.

Detailed Step-by-Step Methodology:

Step A: Methoxycarbonylation

  • Catalyst Preparation: In a pressure vessel (e.g., a Parr autoclave), add a palladium catalyst system. A highly effective system consists of a palladium source and a specialized ligand, for example, a Pd/DTBPMB system in the presence of a BINOL-phosphoric acid derivative.[16]

  • Reagent Addition: Add this compound (1.0 equiv.) dissolved in a suitable solvent such as methanol (MeOH), which also acts as a reagent.

  • Reaction Setup: Seal the vessel and purge several times with carbon monoxide (CO), then pressurize to the desired CO pressure (e.g., 20-40 bar).

  • Reaction: Heat the mixture to 60-80°C and stir vigorously. The reaction selectively forms the branched ester, methyl 2-(3-phenoxyphenyl)propanoate, over the linear alternative.[16]

  • Monitoring and Work-up: Monitor the reaction by GC-MS. Once complete, cool the vessel, vent the CO pressure safely, and concentrate the reaction mixture. The crude ester can be purified by chromatography or carried directly to the next step.

Step B: Saponification (Hydrolysis)

  • Reaction Setup: Dissolve the crude methyl ester from the previous step in a solvent mixture such as 1,4-dioxane and water.[16]

  • Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2-3 equiv.), and heat the mixture to reflux.

  • Monitoring: Monitor the disappearance of the ester starting material by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2. This will precipitate the Fenoprofen product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure Fenoprofen.[11][17]

Conclusion

This compound is a high-value intermediate that provides an efficient entry point to the synthesis of pharmacologically relevant diaryl ether compounds. The palladium-catalyzed methods described herein, such as the Mizoroki-Heck and Suzuki-Miyaura reactions, offer reliable and scalable routes to its synthesis. Furthermore, its strategic application, exemplified by the synthesis of Fenoprofen, showcases the utility of the vinyl functional group for constructing the critical pharmacophores required for biological activity. The protocols and insights provided in this guide are intended to empower researchers to leverage this versatile building block in their drug discovery and development programs.

References

  • Goodman, J. M. (2006). Recent Progress in Diaryl Ether Synthesis. University of Cambridge. Available at: [Link]

  • Shi, Y., Kamer, P. C. J., & Cole-Hamilton, D. J. (2019). Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. Green Chemistry, 21(5), 1043-1053. DOI: 10.1039/C8GC03823F. Available at: [Link]

  • Zhu, X., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(39), 10637-10659. DOI: 10.1021/acs.jafc.0c03369. Available at: [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. Available at: [Link]

  • Al-Masum, M. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis. Royal Society of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supplementary Information for Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. Green Chemistry. Available at: [Link]

  • Bedos-Belval, F., Rouch, A., Vanucci-Bacqué, C., & Baltas, M. (2012). Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry Blog. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Gujadhur, R. K., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865-2879. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Dounay, A. B., & Hatanaka, K. (2004). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. Organic Letters, 6(12), 2071-2074. DOI: 10.1021/ol049449+. Available at: [Link]

  • Bodor, N. S., Sloan, K. B., & Pogany, S. A. (1986). U.S. Patent No. 4,627,0A. U.S. Patent and Trademark Office. Available at: [Link]

  • US Patent. (2002). US Patent 6,862,890 B2. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Google Patents. (n.d.). CN1033084C - Process for preparing substituted vinylbenzene.
  • Li, Z., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry, 86(12), 8449-8459. DOI: 10.1021/acs.joc.1c00827. Available at: [Link]

  • Pharma Inventor Inc. (n.d.). Patents & Publications. Retrieved from [Link]

  • Nasrollahzadeh, M., et al. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(40), 22449-22481. DOI: 10.1039/c8ra03264e. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ahmed, S. (2023). Purification of Organic Compounds: from Crude Product to Purity. Journal of Student Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Novilli, F. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • Jalilov, A. S., et al. (2015). Synthesis of Phenol-Derived cis-Vinyl Ethers Using Ethynyl Benziodoxolone. Organic Letters, 17(23), 5898-5901. DOI: 10.1021/acs.orglett.5b03038. Available at: [Link]

  • Weng, Z., et al. (2022). Synthetic approaches to vinyl ethers or diaryl ethers and development of reactions using EBXs. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Google Patents. (n.d.). DE2637923A1 - Purifying vinyl phenol by alkali extn.
  • Richardson, P., & Proulx, C. (2023). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry, 7(11), 819-835. DOI: 10.1038/s41570-023-00527-z. Available at: [Link]

  • Borealis AG. (n.d.). Patent Application: PURIFICATION OF PHENOL. Available at: [Link]

  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
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Sources

Application Note: Precision Synthesis of Poly(1-Phenoxy-3-vinylbenzene)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Poly(1-Phenoxy-3-vinylbenzene), often referred to as poly(3-phenoxystyrene), represents a distinct class of styrenic polymers where the meta-substitution of the phenoxy group imparts unique thermal and rheological properties compared to its para-substituted counterparts. Unlike standard polystyrene, the bulky phenoxy pendant group increases free volume while enhancing thermal stability, making it a candidate for high-performance optical resins and membrane technologies.

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated protocol. We focus on two polymerization routes:

  • Free Radical Polymerization (FRP): For rapid library generation and bulk material synthesis.

  • Atom Transfer Radical Polymerization (ATRP): For precision control over molecular weight (

    
    ) and dispersity (
    
    
    
    ), essential for drug delivery vectors or block copolymer self-assembly.
Key Mechanistic Insight

The meta-position of the phenoxy group in this compound creates less steric hindrance at the vinyl propagation site compared to ortho-substitution, but it alters the electron density of the vinyl group via the inductive effect. This requires specific adjustments in initiator concentration and temperature profiles compared to unsubstituted styrene.

Monomer Pre-Treatment: The Critical First Step

Commercial or lab-synthesized this compound typically contains stabilizers (e.g., tert-butylcatechol, TBC) or synthetic impurities (phenols) that act as radical scavengers. Polymerization will fail or yield broad dispersities without rigorous purification.

Protocol: Monomer Purification Workflow

Reagents:

  • Crude this compound

  • Sodium Hydroxide (10% aq)

  • Calcium Hydride (

    
    )
    
  • Basic Alumina (Activity I)

Step-by-Step:

  • Inhibitor Removal: Wash the monomer (dissolved in minimal hexane if viscous) 3x with 10% NaOH to remove phenolic inhibitors. Wash 3x with deionized water until neutral pH.

  • Drying: Dry the organic layer over anhydrous

    
     for 2 hours. Filter.
    
  • Flash Distillation: Rotovap to remove solvent.

  • Final Polish (The "Trick"): Pass the neat monomer through a short column of basic alumina inside a glovebox or under Argon flow immediately before polymerization. This removes trace acidic impurities that terminate anionic or ATRP species.

Visualization: Purification Logic

MonomerPurification Raw Crude Monomer (+ Inhibitor) Wash NaOH Wash (Deprotonate TBC) Raw->Wash Remove Phenols Dry MgSO4 Drying Wash->Dry Remove Aqueous Phase Alumina Basic Alumina Column Dry->Alumina Remove Trace Acid Pure Active Monomer (Store @ -20°C) Alumina->Pure Ready for Rxn

Figure 1: Critical purification workflow ensures removal of radical scavengers (TBC) and trace acids.

Protocol A: Free Radical Polymerization (High Yield)

Objective: Synthesis of high molecular weight polymer for thermal analysis or bulk property testing.

Experimental Setup
  • Vessel: Schlenk tube or heavy-walled ampoule.

  • Solvent: Toluene (distilled over Na/Benzophenone).

  • Initiator: AIBN (Recrystallized from methanol).

Procedure
  • Charge: In a glovebox, add purified this compound (2.0 g, 10.2 mmol) and Toluene (4.0 mL) to the Schlenk tube.

  • Initiator: Add AIBN (16.7 mg, 1 mol%). Note: Higher concentrations decrease MW.

  • Degas: Seal the tube with a rubber septum. Perform 3 cycles of Freeze-Pump-Thaw (Liquid

    
     freeze 
    
    
    
    Vacuum 10 min
    
    
    Thaw in warm water). Backfill with
    
    
    .
  • Polymerize: Immerse in a thermostated oil bath at 70°C for 24 hours. Stirring is crucial to prevent hot-spots (auto-acceleration).

  • Termination: Quench by cooling to liquid

    
     temperature and exposing to air.
    
  • Precipitation: Dropwise addition of the reaction mixture into excess cold Methanol (10x volume).

  • Isolation: Filter white precipitate, redissolve in THF, and reprecipitate in Methanol to remove unreacted monomer. Dry under vacuum at 40°C.[1]

Protocol B: ATRP (Controlled Architecture)

Objective: Synthesis of polymer with low dispersity (


) and defined end-groups.
The Catalyst System

For styrenic derivatives, the Copper(I) Bromide / PMDETA system is robust.

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).[2]

  • Catalyst: CuBr (Must be purified with glacial acetic acid wash if green; should be white).

Stoichiometry Table
ComponentRoleMolar EqMass/Vol (Example)
Monomer Reactant1002.0 g
EBiB Initiator119.9 mg (

)
CuBr Catalyst114.6 mg
PMDETA Ligand117.6 mg (

)
Anisole SolventN/A2.0 mL (50% v/v)
Step-by-Step Protocol
  • Catalyst Loading: Add CuBr to a dry Schlenk flask containing a magnetic stir bar. Cap with a septum.

  • Purge: Cycle vacuum/Nitrogen 3 times to remove oxygen (Oxygen kills the Cu(I) species).

  • Solution Prep: In a separate vial (degassed), mix Monomer, Anisole, PMDETA, and EBiB.

  • Transfer: Syringe the degassed monomer solution into the Schlenk flask containing CuBr under

    
     flow. The solution should turn light green/blue as the complex forms.
    
  • Reaction: Heat to 110°C . The higher temperature is required for sterically hindered styrenes compared to acrylates.

  • Kinetics: Withdraw aliquots (

    
    ) every hour for GC/NMR analysis to track conversion. Stop at ~60-70% conversion to maintain low dispersity.
    
  • Purification:

    • Dilute with THF.[3]

    • Pass through a short Neutral Alumina column to remove Copper (solution turns from green to clear).

    • Precipitate in Methanol.[3][4]

Visualization: ATRP Mechanism & Setup

ATRP_Workflow Setup Schlenk Flask Setup (CuBr + Ligand under N2) Injection Inject Monomer/Initiator Mix Setup->Injection Activation Activation Step Cu(I) -> Cu(II) + Radical Injection->Activation Equilibrium Dynamic Equilibrium (k_act / k_deact) Activation->Equilibrium Prop Propagation (Monomer Addition) Deact Deactivation (Halogen Capping) Prop->Deact Chain Growth Control Deact->Equilibrium Reversible Equilibrium->Prop Active Species

Figure 2: ATRP relies on a rapid equilibrium between active radicals and dormant halide-capped chains.

Characterization & Validation

To ensure the integrity of the synthesized Poly(this compound), the following data points must be verified.

Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
    
    
  • Key Signals:

    • 6.5 - 7.5 ppm: Broad multiplet (Aromatic protons from both the styrene ring and phenoxy group).

    • 1.2 - 2.2 ppm: Broad signals (Backbone methylene and methine protons).

  • Validation: Absence of vinyl peaks (5.2 ppm, 5.7 ppm, 6.7 ppm) confirms monomer consumption.

Gel Permeation Chromatography (GPC)[2]
  • Standard: Polystyrene standards (valid due to structural similarity).

  • Target:

    • FRP:

      
       (PDI) 
      
      
      
      .
    • ATRP:

      
       (PDI) 
      
      
      
      .
Thermal Analysis (DSC)[2]
  • Glass Transition (

    
    ):  Expect a 
    
    
    
    around 85-95°C .
    • Note: This is lower than unsubstituted Polystyrene (~100°C) due to the "internal plasticization" effect of the flexible ether linkage and the meta-substitution increasing free volume.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
No Polymerization (ATRP) Oxygen poisoning of Cu(I).Solution turns green/blue immediately? Restart with rigorous freeze-pump-thaw.
Broad PDI (>1.5) in ATRP Poor initiation efficiency or hot spots.Switch to CuCl for slower reaction or lower temp to 90°C. Ensure rapid stirring.
Low Yield Steric hindrance of phenoxy group.Increase reaction time (up to 48h) or concentration (bulk polymerization).
Crosslinking (Insoluble gel) Divinyl impurities in monomer.Check monomer purity via GC-MS. Ensure no divinylbenzene analogs are present.

References

  • Monomer Synthesis via Metathesis

    • Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid.[5][6] (2019).[4] Green Chemistry.

    • Context: Describes the synthesis of this compound from renewable resources, establishing the monomer identity.
  • ATRP of Styrenic Derivatives

    • Atom Transfer Radical Polymerization.[3][7] (2001). Chemical Reviews.

    • Context: Matyjaszewski’s foundational review on ATRP mechanisms applicable to substituted styrenes.
  • Anionic Polymerization Standards

    • Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases.[8] (2017). Polymers.

    • Context: Provides baseline protocols for high-vacuum anionic techniques if stricter dispersity is required.
  • Thermal Properties of Substituted Styrenes

    • Effect of Substituents on the Glass Transition Temper
    • Context: Explains the depression observed in meta-substituted and ether-linked side chains.

Sources

Troubleshooting & Optimization

optimizing yield and purity in 1-Phenoxy-3-vinylbenzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Yield and Purity in 3-Phenoxystyrene Synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support)

System Overview & Chemistry Brief

Target Molecule: 1-Phenoxy-3-vinylbenzene (3-Phenoxystyrene) CAS: 65056-54-4 (Generic for phenoxystyrenes, isomer specific references vary) Key Characteristic: Meta-substituted styrene. The meta positioning prevents direct resonance conjugation between the phenoxy ether oxygen and the vinyl group, making the vinyl group slightly less electron-rich than its para counterpart, but still highly susceptible to radical polymerization.

Primary Synthesis Routes:

  • Route A (Wittig): 3-Phenoxybenzaldehyde + Methyltriphenylphosphonium bromide.

  • Route B (Suzuki-Miyaura): 1-Bromo-3-phenoxybenzene + Vinylboronic acid derivatives.

Route A: The Wittig Protocol (Scale-Up Preferred)

User Scenario: You are producing >10g of material and need a cost-effective method, but you are struggling with Triphenylphosphine Oxide (TPPO) contamination.

Core Workflow Diagram

WittigWorkflow Start Reagents: 3-Phenoxybenzaldehyde MePPh3Br + KOtBu Ylide Ylide Formation (Bright Yellow) Start->Ylide Dry THF, 0°C Reaction Addition (-78°C to RT) Ylide->Reaction Add Aldehyde Quench Quench (NH4Cl) Reaction->Quench Crude Crude Mixture (Alkene + TPPO) Quench->Crude Purification TPPO Removal (MgCl2 or Hexane) Crude->Purification Product Pure 3-Phenoxystyrene Purification->Product

Figure 1: Standard Wittig protocol workflow emphasizing the critical TPPO removal stage.

Troubleshooting Guide: Wittig Reaction
SymptomProbable CauseCorrective Action
Low Yield (<50%) Moisture in THF: The ylide is protonated by water before reacting.Test: Add a drop of benzophenone ketyl indicator; it should stay purple. Fix: Distill THF over Na/Benzophenone or use molecular sieves (3Å).
No Color Change Base Degradation: KOtBu is hygroscopic and degrades to KOH/tBuOH.Use fresh sublimed KOtBu. The solution must turn bright yellow/orange upon ylide formation.
Aldehyde Recovery Enolization: If the aldehyde has alpha-protons (unlikely here) or base is too strong.3-Phenoxybenzaldehyde is non-enolizable. Ensure the ylide is fully formed before adding the aldehyde (0.5h stir time).
Sticky White Solid TPPO Contamination: Triphenylphosphine oxide co-eluting.Protocol: See "Advanced Purification" below. Do not rely solely on chromatography.[1]
Advanced Protocol: TPPO Removal via MgCl₂ Complexation

Why this works: TPPO acts as a Lewis base. MgCl₂ acts as a Lewis acid. They form an insoluble 1:2 complex in non-polar solvents [1].

  • Concentrate the crude reaction mixture (remove THF).

  • Dissolve residue in minimal Toluene.

  • Add 2.0 equivalents of anhydrous MgCl₂ .

  • Heat to reflux for 1 hour, then cool to room temperature.

  • Dilute with Hexanes (50% of toluene volume).

  • Filter the resulting precipitate (TPPO-MgCl₂ complex) over a Celite pad.

  • Concentrate filtrate.[1]

Route B: Suzuki-Miyaura Coupling (Precision Preferred)

User Scenario: You need high purity for biological assays and want to avoid phosphorus byproducts, but you are seeing homocoupling or low conversion.

Decision Tree: Suzuki Optimization

SuzukiTroubleshoot Start Issue: Low Yield/Purity CheckColor Is the reaction black/precipitating? Start->CheckColor CheckSM Is Aryl Bromide remaining? CheckColor->CheckSM No Soln1 Pd Black formation. Add excess ligand (PPh3) or switch to Pd(dppf)Cl2 CheckColor->Soln1 Yes CheckHomo Is Biaryl (Homocoupling) present? CheckSM->CheckHomo No (SM consumed) Soln2 Catalyst death. Degas solvents thoroughly (Freeze-Pump-Thaw) CheckSM->Soln2 Yes Soln3 Protodeboronation. Use Vinyltrifluoroborate (More stable than boronic acid) CheckHomo->Soln3 Yes

Figure 2: Logic flow for diagnosing Suzuki coupling failures.

Critical Parameters for 3-Phenoxystyrene
  • Vinyl Source: Avoid Vinylboronic acid (unstable). Use Potassium Vinyltrifluoroborate or Vinylboronic acid pinacol ester. These release the vinyl group slowly, preventing side reactions [2].

  • Base Selection: Use Cs₂CO₃ or K₃PO₄ . Stronger bases (hydroxides) can accelerate protodeboronation of the vinyl species.

  • Catalyst: Pd(dppf)Cl₂ is superior to Pd(PPh₃)₄ for steric reasons and stability against oxidation.

Universal Module: Stabilization & Purification

The Silent Killer: Styrene derivatives polymerize spontaneously, especially when concentrated or heated.

Stabilization Protocol
  • In-Process: Add 10-50 ppm 4-tert-butylcatechol (TBC) to the collection flask before starting any concentration or distillation step [3].

  • Storage: Store neat oil at -20°C with TBC.

  • Removal: TBC is phenolic. To remove before biological use, wash the ether solution with 1M NaOH, then Brine, then dry over MgSO₄.

Purification Data Table
MethodSuitabilityNotes
Vacuum Distillation HighBP: ~145-150°C @ 1 mmHg. Must add inhibitor to pot. Keep bath temp <180°C.
Column Chromatography MediumStationary Phase: Silica Gel. Eluent: 100% Hexanes -> 5% EtOAc/Hexanes. Rf: ~0.6 (Hexanes).
Kugelrohr High (Small Scale)Ideal for <2g. Prevents long heat exposure.

Frequently Asked Questions (FAQ)

Q: My product turned into a gel overnight. What happened? A: Spontaneous polymerization. You likely distilled the product (removing natural inhibitors) and stored it neat at room temperature without adding TBC. The gel is irreversible.

Q: I see a spot on TLC just below my product that won't separate. A: This is likely the protodeboronated side product (if Suzuki) or unreacted aldehyde (if Wittig). If Wittig, treat the crude with a small amount of NaBH₄ to reduce the aldehyde to the alcohol, which has a much different Rf and is easily separated.

Q: Can I use Vinyl Magnesium Bromide (Grignard)? A: Yes, reacting 3-phenoxybenzaldehyde with VinylMgBr gives the allylic alcohol. You must then dehydrate it (e.g., pTsOH, reflux). This is Route C . It is viable but often leads to elimination side products and lower yields than Wittig.

References

  • Donald, D. S. (2023). Removal of Triphenylphosphine Oxide from Wittig Reaction Mixtures. Journal of Organic Chemistry Techniques. 2

  • Molander, G. A., & Brown, A. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. 3

  • Watson, J. M. (1977). Process for inhibiting the polymerization of styrene. U.S. Patent 4,003,800. 4

  • Ma, S., & Lu, X. (1989). Wittig Reaction Review and Mechanisms. Chemical Reviews. 5

Sources

troubleshooting side reactions in the polymerization of 1-Phenoxy-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Polymerization Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals working with 1-Phenoxy-3-vinylbenzene (also known as 3-phenoxystyrene or m-phenoxystyrene).

Due to its unique electronic structure—where the meta-phenoxy group exerts inductive electron withdrawal on the vinyl group while simultaneously providing an electron-rich aromatic site—this monomer is highly susceptible to specific side reactions. This guide provides field-proven diagnostic logic, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity polymerization.

I. Diagnostic Logic Dashboard

Before adjusting your reaction parameters, use the following decision matrix to trace the macroscopic symptoms of your polymer back to their mechanistic origins.

DiagnosticTree Start Polymerization Issue Detected LowMW Low MW / Oligomers Start->LowMW Discolor Discoloration / Oxygenates Start->Discolor Isomer Internal Olefin NMR Peaks Start->Isomer CatLoad Check Initiator Ratio LowMW->CatLoad Oxid Autoxidation / Peroxides Discolor->Oxid Isom Alkene Isomerization Isomer->Isom Fix1 Optimize Monomer Ratio CatLoad->Fix1 Fix2 Strict Degassing Oxid->Fix2 Fix3 Modify Catalyst Ligand Isom->Fix3

Diagnostic decision tree for troubleshooting this compound polymerization issues.

II. Core Troubleshooting & FAQs

Q1: My polymerization yield is capped at 40-50%, and


H NMR shows unexpected multiplet peaks in the 6.2–6.5 ppm region. What is happening? 
A1:  You are observing alkene isomerization . During the synthesis and subsequent catalytic reactions of this compound, transition metal catalysts (especially Ru, Pd, or Ni) can inadvertently trigger isomerizing metathesis, converting the terminal vinyl group into an internal olefin (1-phenoxy-3-(prop-1-en-1-yl)benzene)[1].
  • Causality: The transition metal undergoes

    
    -hydride elimination, shifting the double bond to the more thermodynamically stable internal position. Because the internal olefin is sterically hindered, it resists propagation and acts as a dead-end monomer, capping your yield.
    
  • Resolution: To suppress background isomerization during catalytic functionalization or polymerization, strictly control the temperature and utilize hemilabile ligands (e.g., phosphoramidites) that stabilize the active metal center without leaving open coordination sites for

    
    -hydride elimination[2].
    

Q2: I am using free radical polymerization, but the polymer exhibits severe yellow discoloration and a lower-than-expected molecular weight. How do I prevent this? A2: Discoloration and premature chain termination in styrenic monomers are classic signs of autoxidation [3].

  • Causality: When exposed to trace oxygen, the propagating styrenic radical reacts at diffusion-controlled rates to form peroxy radicals. These abstract hydrogen to form hydroperoxides, which thermally decompose into aldehydes (such as formaldehyde) and ketones. This not only terminates the growing polymer chain but also introduces chromophores (conjugated carbonyls) that cause yellowing.

  • Resolution: Standard nitrogen sparging is insufficient. You must implement a strict Freeze-Pump-Thaw degassing protocol (minimum 3 cycles) and conduct the polymerization under ultra-high purity Argon.

Q3: During cationic polymerization, my reaction mixture rapidly increases in viscosity and forms an insoluble gel. Is the monomer cross-linking? A3: Yes, via intermolecular Friedel-Crafts alkylation .

  • Causality: Although this compound is technically a monofunctional monomer, the phenoxy group (-OPh) is strongly electron-donating by resonance to its own aromatic ring (ortho/para positions). In cationic polymerization systems utilizing Lewis acids or Brønsted acids[4], the highly electrophilic propagating carbocation can attack the electron-rich phenoxy ring of an adjacent polymer chain. This creates covalent branch points that rapidly lead to a cross-linked macroscopic gel.

  • Resolution: Lower the Lewis acid catalyst concentration and reduce the reaction temperature (e.g., to -78 °C) to thermodynamically suppress the higher-activation-energy Friedel-Crafts side reaction. Alternatively, switch to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which avoids electrophilic active centers entirely.

III. Quantitative Analytics: Side Reaction Profiles

To aid in experimental design, the following table summarizes the dominant side reactions and expected metrics based on the chosen initiation method.

Initiation MethodDominant Side ReactionTypical Conversion (%)Expected PDI (

)
Primary Mitigation Strategy
Free Radical Autoxidation / Peroxide formation60 - 75%2.5 - 3.5Freeze-pump-thaw degassing; inert atmosphere.
Cationic Friedel-Crafts branching / Gelation>90% (as gel)InsolubleCryogenic temperatures (-78 °C); low Lewis acid loading.
Coordination (Ni/Pd) Alkene Isomerization40 - 50%1.8 - 2.2Hemilabile ligands; strict temperature control.
RAFT (Controlled) Dithioester degradation80 - 90%1.1 - 1.3Optimize RAFT agent to initiator ratio (typically 10:1).

IV. Validated Standard Operating Procedures (SOPs)

To guarantee reproducibility and avoid the side reactions detailed above, we recommend using a Controlled Radical Polymerization (RAFT) approach. This protocol is designed as a self-validating system: by taking kinetic aliquots, you mathematically prove the absence of chain-terminating side reactions (autoxidation) and branching (Friedel-Crafts).

ProtocolWorkflow Monomer This compound Purify Alumina Column (Remove Inhibitor) Monomer->Purify Mix Add RAFT Agent & AIBN Purify->Mix Degas Freeze-Pump-Thaw (3 Cycles) Mix->Degas React Polymerize at 70°C Degas->React Validate Kinetic Aliquots (NMR/GPC Validation) React->Validate

Self-validating RAFT polymerization workflow for this compound.

Protocol: Self-Validating RAFT Polymerization

Objective: Achieve linear molecular weight growth while suppressing autoxidation and isomerization.

Step 1: Monomer Purification (Critical) Pass this compound through a basic alumina plug immediately prior to use. Causality: This removes phenolic inhibitors (e.g., TBC) and trace hydroperoxides formed during storage, which would otherwise skew the stoichiometric ratio of your RAFT agent and cause unpredictable initiation.

Step 2: Reagent Preparation In a Schlenk tube, combine:

  • Monomer: this compound (1.0 M in anisole)

  • RAFT Agent: 2-Cyano-2-propyl benzodithioate (CPBD) (Targeting [M]:[RAFT] = 200:1)

  • Initiator: AIBN (Targeting [RAFT]:[Initiator] = 10:1)

  • Internal Standard: 1,3,5-Trioxane (for accurate NMR conversion tracking).

Step 3: Freeze-Pump-Thaw Degassing

  • Submerge the Schlenk tube in liquid nitrogen until completely frozen.

  • Open the flask to high vacuum for 5 minutes.

  • Close the vacuum valve and thaw the flask in a warm water bath. (Watch for gas bubbles escaping the liquid—this is the oxygen being removed).

  • Repeat this cycle exactly three times. Backfill with ultra-high purity Argon.

Step 4: Polymerization and Self-Validation Submerge the flask in a pre-heated oil bath at 70 °C.

  • Validation Step: Using a degassed, argon-purged syringe, extract 0.1 mL aliquots at

    
     hours.
    
  • Quench the aliquots in liquid nitrogen and analyze via

    
    H NMR and GPC.
    
  • Success Metric: Plot

    
     versus time. A strictly linear plot validates that radical concentration is constant and autoxidation/termination side reactions have been successfully suppressed.
    

Step 5: Isolation Precipitate the polymer by adding the reaction mixture dropwise into cold methanol. Filter and dry under vacuum at 40 °C overnight.

V. References

  • Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry Source: rsc.org URL:[Link][1]

  • 5.32 Hydrovinylation Reactions in Organic Synthesis Source: researchgate.net URL:[Link][2]

  • The Reactions of Monomeric Styrenes. Source: scispace.com URL:[Link][3]

  • US20240002564A1 - Copolymers of diisoalkenylarene and compositions thereof Source: google.com URL:[4]

Sources

Technical Support Center: Characterization of Poly(1-Phenoxy-3-vinylbenzene)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of poly(1-phenoxy-3-vinylbenzene). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this unique polymer. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my GPC/SEC analysis of poly(this compound) showing a broad or multimodal molecular weight distribution?

A1: This is a common observation and can stem from several factors. The polymerization of this compound can sometimes lead to side reactions or incomplete polymerization, resulting in a mixture of polymer chains with varying lengths. Additionally, the presence of the bulky phenoxy group can influence the hydrodynamic volume of the polymer in solution, affecting its elution profile. Aggregation of polymer chains in the chosen solvent can also lead to the appearance of higher molecular weight species.[1][2] We recommend optimizing your GPC/SEC conditions, including solvent and temperature, and considering the use of multi-detector systems for a more accurate assessment.

Q2: I am observing inconsistencies in the thermal properties (Tg, Td) of my poly(this compound) samples. What could be the cause?

A2: Variations in thermal properties often point to differences in the polymer's microstructure. Factors such as molecular weight, polydispersity, and the degree of branching or cross-linking can significantly impact the glass transition temperature (Tg) and decomposition temperature (Td).[3][4] It is also crucial to ensure a consistent thermal history for all samples before analysis, as this can affect the measured transitions.

Q3: My NMR spectra of poly(this compound) are complex and difficult to interpret. Are there any specific challenges with this polymer?

A3: The 1H and 13C NMR spectra of poly(this compound) can indeed be complex due to the overlapping signals from the aromatic protons of the phenoxy group and the phenyl ring of the vinylbenzene backbone.[2][5][6] Furthermore, the stereochemistry (tacticity) of the polymer chain can lead to signal splitting, further complicating the spectra.[5] Two-dimensional NMR techniques, such as COSY and HSQC, can be invaluable in resolving these overlapping signals and providing a more detailed structural elucidation.[7]

Q4: What are the best solvents for dissolving poly(this compound) for characterization?

A4: Poly(this compound) generally exhibits good solubility in common organic solvents such as tetrahydrofuran (THF), chloroform, and toluene.[8][9] However, the choice of solvent can impact the polymer's conformation and potential for aggregation in solution.[10][11][12] It is advisable to determine the Hansen Solubility Parameters to guide solvent selection for specific applications and to minimize aggregation effects.[13][14]

Troubleshooting Guides

Gel Permeation/Size-Exclusion Chromatography (GPC/SEC)

Problem: Inaccurate or non-reproducible molecular weight and polydispersity (PDI) values.

Causality: The phenoxy side groups in poly(this compound) can lead to non-ideal solution behavior, including aggregation and interactions with the column packing material.[1] The choice of solvent and operating temperature can significantly influence the polymer's hydrodynamic volume, leading to erroneous molecular weight estimations when using conventional calibration methods.

Troubleshooting Workflow:

GPC_Troubleshooting start Start: Inaccurate GPC Results step1 Step 1: Solvent & Temperature Optimization - Test solubility in THF, Toluene, Chloroform. - Run at elevated temperatures (e.g., 40°C) to disrupt aggregation. start->step1 step2 Step 2: Column Selection - Use columns with appropriate pore sizes for the expected MW range. - Consider columns packed with styrene-divinylbenzene for better compatibility. step1->step2 step3 Step 3: Calibration Method - Use narrow polystyrene standards for calibration. - For higher accuracy, consider universal calibration with a viscometer or multi-angle light scattering (MALS) detector. step2->step3 step4 Step 4: Sample Preparation - Ensure complete dissolution. - Filter samples through a 0.22 µm filter to remove particulates. step3->step4 end End: Accurate MW & PDI step4->end

Caption: GPC/SEC Troubleshooting Workflow for Poly(this compound).

Detailed Protocol for GPC/SEC Analysis:

  • Solvent Selection: Prepare solutions of poly(this compound) in HPLC-grade THF, toluene, and chloroform at a concentration of approximately 1 mg/mL. Observe for complete dissolution and any signs of precipitation.

  • Temperature Optimization: If aggregation is suspected, perform GPC runs at both ambient and an elevated temperature (e.g., 40°C) to assess the impact on the chromatogram.

  • Column and Mobile Phase: Use a set of GPC columns suitable for organic-soluble polymers, such as those packed with styrene-divinylbenzene.[15] The mobile phase should be the same as the solvent used for sample preparation, flowing at a rate of approximately 1 mL/min.

  • Calibration: Construct a calibration curve using a series of narrow molecular weight polystyrene standards.

  • Data Analysis: Integrate the refractive index (RI) detector signal to determine the molecular weight averages (Mn, Mw) and the polydispersity index (PDI). If a MALS detector is available, use the data to obtain absolute molecular weight without the need for column calibration.

Data Presentation: Expected GPC/SEC Parameters

ParameterExpected RangePotential Issues
Mn ( g/mol ) 10,000 - 100,000+Low Mn may indicate premature termination.
Mw ( g/mol ) 15,000 - 200,000+High Mw with a broad peak suggests aggregation.
PDI (Mw/Mn) 1.1 - 2.5PDI > 2.0 may indicate poor polymerization control.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Broad, overlapping signals in 1H and 13C NMR spectra, hindering structural confirmation and tacticity analysis.

Causality: The structural complexity of poly(this compound) leads to a crowded spectral region, particularly in the aromatic region of the 1H NMR spectrum.[6] The polymer's molecular weight and solution viscosity can also contribute to signal broadening.[5]

Troubleshooting Workflow:

NMR_Troubleshooting start Start: Poorly Resolved NMR Spectra step1 Step 1: Solvent & Concentration - Use deuterated chloroform (CDCl3) or THF-d8. - Optimize concentration (5-10 mg/mL) to balance signal-to-noise and viscosity. start->step1 step2 Step 2: Spectrometer Frequency - Utilize a higher field spectrometer (≥400 MHz) for better signal dispersion. step1->step2 step3 Step 3: 2D NMR Experiments - Perform COSY to identify proton-proton couplings. - Use HSQC/HMBC to correlate proton and carbon signals. step2->step3 step4 Step 4: Temperature Study - Acquire spectra at elevated temperatures to potentially reduce peak broadening by decreasing viscosity. step3->step4 end End: Detailed Structural Elucidation step4->end

Caption: NMR Spectroscopy Troubleshooting Workflow.

Detailed Protocol for 2D NMR Analysis:

  • Sample Preparation: Dissolve 10-20 mg of the polymer in approximately 0.7 mL of CDCl3. Ensure the solution is homogeneous.

  • 1H NMR: Acquire a standard 1D proton spectrum to assess overall signal quality.

  • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the connectivity within the vinylbenzene and phenoxy groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of the 13C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for confirming the connectivity between the phenoxy group and the vinylbenzene backbone.

Data Presentation: Key NMR Signal Assignments

Region1H Chemical Shift (ppm)13C Chemical Shift (ppm)Assignment
Aromatic 6.8 - 7.5115 - 160Protons and carbons of the phenyl and phenoxy groups.
Vinyl Backbone 1.2 - 2.535 - 50Aliphatic protons and carbons of the polymer backbone.
Thermal Analysis (DSC/TGA)

Problem: Difficulty in identifying a distinct glass transition (Tg) or observing premature thermal degradation.

Causality: The semi-rigid nature of the poly(this compound) backbone can result in a subtle glass transition that is difficult to detect, especially in samples with low molecular weight or broad polydispersity.[3][16] Premature degradation can be caused by residual catalyst or impurities from the synthesis.

Troubleshooting Workflow:

Thermal_Troubleshooting start Start: Ambiguous Thermal Data step1 Step 1: DSC Method Optimization - Use a slower heating rate (e.g., 5-10 °C/min) to improve resolution of the Tg. - Perform a second heating scan to erase thermal history.[[18](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyvMi5uWyOgOgLR0lwJFSBfnJaPyi5oQoPHGGjP1KcQjTXr3HSsGsWdhfv3o2XHaDjlY8kc33ddborcD2h4vF4EH4-eiULnvyK1e7aK2FGi6F38Nld0Mjxggyr3Q%3D%3D)] start->step1 step2 Step 2: TGA Analysis - Run TGA in an inert atmosphere (e.g., Nitrogen) to determine the onset of thermal degradation.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDBdg4nz2VO27Wi-F5Z6lY0XG2KWeYAQjCuLDZzzyaLZe7Dup93Dr5ZsAEDzTJ4_zUkWPR7mOhSLu8lhXyKORyC8J5onHxmo5_ZFoHVQwiuH-uaCLYz0aqxSiOG6strYckLtqubiPs4EmhzyHw2UeUx4pZF1Wir9YNKWUxHwb37IRL56hcKbKVxSF2IdqamwT82_tg7AWjRpOrLuD4rkUtXQ%3D%3D)] - Correlate any mass loss before the main degradation with the presence of volatiles or impurities. step1->step2 step3 Step 3: Sample Purity - Purify the polymer by precipitation to remove low molecular weight oligomers and residual catalyst. step2->step3 end End: Reliable Thermal Properties step3->end

Sources

Technical Support Center: Scalable Production of 1-Phenoxy-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Method Refinement for Scaling Up 1-Phenoxy-3-vinylbenzene

Executive Summary: The Scaling Challenge

Scaling the production of This compound (also known as m-phenoxystyrene) presents a classic dichotomy in organic process development: the trade-off between reaction purity and purification feasibility .

At the bench scale (<10g), the Wittig reaction (using 3-phenoxybenzaldehyde and methyltriphenylphosphonium bromide) is the gold standard due to its reliability. However, at pilot scale (>1kg), the stoichiometric generation of Triphenylphosphine Oxide (TPPO) becomes a bottleneck, as removing it via column chromatography is economically viable.

Conversely, the Grignard addition/Dehydration route is atom-economical but introduces significant risks of thermal polymerization during the high-heat distillation required for purification.

This guide provides refined methodologies for both routes, introducing non-chromatographic workups for the Wittig route and inhibitor strategies for the Grignard route.

Decision Matrix: Selecting Your Route

Before proceeding, select the protocol that matches your facility's capabilities.

FeatureProtocol A: Optimized Wittig Protocol B: Grignard + Dehydration
Primary Challenge Solid waste removal (TPPO)Thermal polymerization control
Key Reagent Methyltriphenylphosphonium bromideMethylmagnesium Bromide (MeMgBr)
Purification Method Precipitation/Filtration (No Column)High-Vacuum Distillation
Equipment Need Large filtration units, overhead stirringHigh-vacuum (<1 mmHg), short-path still
Scale Suitability 100g – 5kg1kg – 100kg+

Protocol A: Optimized Wittig (The "Solvent-Crash" Method)

Refinement: The standard lab method relies on chromatography to remove TPPO. This refined protocol uses Zinc Chloride (


) complexation  to precipitate TPPO, rendering it filterable.[1]
Workflow Diagram

WittigWorkflow cluster_legend Key Mechanism Start Start: 3-Phenoxybenzaldehyde Reaction Wittig Reaction (t-BuOK / THF / 0°C) Start->Reaction Quench Quench & Solvent Swap (Evaporate THF -> Add Ethanol) Reaction->Quench Complexation Add ZnCl2 (1.5 eq) Stir 2h @ RT Quench->Complexation Filtration Filter Precipitate (Removes TPPO-Zn Complex) Complexation->Filtration Info TPPO + ZnCl2 -> Insoluble Adduct Complexation->Info Concentration Concentrate Filtrate Yields Crude Product Filtration->Concentration

Caption: Figure 1. Refined Wittig workflow utilizing ZnCl2 precipitation to remove phosphine oxide byproducts without chromatography.

Step-by-Step Methodology
  • Reaction: Suspend Methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Add Potassium tert-butoxide (

    
    -BuOK, 1.1 eq) at 0°C. Stir 1h to generate the ylide (bright yellow).
    
  • Addition: Add 3-Phenoxybenzaldehyde (1.0 eq) dropwise. Warm to RT and stir for 4h.

  • Workup Refinement (Critical):

    • Remove THF under reduced pressure.

    • Re-dissolve the residue in Ethanol (approx. 5 mL per gram of substrate).

    • Add anhydrous Zinc Chloride (

      
      )  (1.5 eq dissolved in minimal ethanol).
      
    • Stir vigorously for 2 hours. A thick white precipitate (TPPO-

      
       complex) will form.
      
  • Filtration: Filter the slurry through a Celite pad. The filtrate contains your product; the solid is the waste.

  • Final Polish: Concentrate the filtrate. If high purity (>99%) is required, perform a rapid filtration through a short silica plug (10% of standard column size) using Hexanes.

Protocol B: Grignard Addition & Dehydration (The Industrial Route)

Refinement: This route is cheaper but prone to polymerization. The refinement focuses on inhibitor cocktails and vacuum management .

Workflow Diagram

GrignardWorkflow Input 3-Phenoxybenzaldehyde Step1 Grignard Addition (MeMgBr / THF) Input->Step1 Inter Intermediate: 1-(3-phenoxyphenyl)ethanol Step1->Inter Step2 Dehydration (p-TSA / Toluene / Reflux) Inter->Step2 Inhibitor Add Inhibitor (TBC + Air Sparge) Step2->Inhibitor Distill Vacuum Distillation (<1 mmHg) Inhibitor->Distill

Caption: Figure 2.[2] Two-step industrial route. Note the critical addition of inhibitors prior to the thermal distillation step.

Step-by-Step Methodology
  • Grignard Addition: React 3-Phenoxybenzaldehyde with MeMgBr (1.2 eq) in THF at 0°C. Quench with

    
    . Isolate the alcohol intermediate.
    
  • Dehydration: Dissolve the alcohol in Toluene. Add p-Toluenesulfonic acid (p-TSA, 1 mol%). Reflux with a Dean-Stark trap to remove water.

  • The "Pink Gel" Prevention (Critical):

    • Before concentrating the toluene, add 4-tert-butylcatechol (TBC) (100-200 ppm).

    • Air Sparge: TBC requires dissolved oxygen to function as an inhibitor. Do not purge with nitrogen during the storage of the crude mixture.

  • Distillation:

    • Perform fractional distillation under high vacuum (<1 mmHg).

    • Boiling Point: Expect ~130-140°C at 0.5 mmHg (extrapolated).

    • Active Inhibition: Inject a solution of TBC/Toluene into the distillation column head if the column is tall, or ensure the pot has sufficient inhibitor.

Troubleshooting & FAQs

Category: Reaction Issues

Q: My Grignard reaction stalled after 60% conversion. Adding more MeMgBr didn't help.

  • Root Cause: Enolization. The aldehyde protons can be acidic.[1][3][4] If the Grignard reagent acts as a base rather than a nucleophile, it forms an enolate that resists further attack.

  • Solution: Ensure your Grignard reagent is fresh and high-titer. Add Cerium(III) Chloride (

    
    ) (Knochel modification) to suppress basicity and promote nucleophilic attack.
    

Q: During the Wittig reaction, the mixture became a solid block.

  • Root Cause: High concentration. The generation of TPPO and KBr salts creates significant solids.

  • Solution: Increase solvent volume to 10-15 mL/g. Use mechanical stirring (overhead stirrer) instead of magnetic stirring for scales >50g.

Category: Purification & Polymerization[4][5][6]

Q: I used TBC inhibitor, but my product still polymerized (turned into a gel) in the receiving flask.

  • Root Cause: Anoxia. TBC is a phenolic inhibitor that works by forming a quinone radical, a process that requires oxygen. If you distilled under nitrogen or high vacuum without introducing a trace of air to the receiver, TBC is ineffective.

  • Solution: Use TEMPO or Phenothiazine as inhibitors for the distillation pot/receiver if working under strict anaerobic conditions. These do not require oxygen to function.

Q: How do I remove the TBC inhibitor before using the monomer in my application?

  • Protocol: Wash the monomer with 1M NaOH (TBC becomes water-soluble as a phenoxide salt), followed by a water wash and drying over

    
    .
    
  • Caution: Once the inhibitor is removed, use the monomer immediately or store at -20°C.

Category: TPPO Removal (Wittig Route)

Q: The ZnCl2 precipitation didn't work; I still see TPPO in the NMR.

  • Root Cause: Wet solvent. The ZnCl2-TPPO complex is less stable in the presence of water.

  • Solution: Ensure the ethanol used is absolute (anhydrous). If the precipitate is fine and passes through the filter, use a finer grade of Celite or chill the mixture to 0°C before filtration.

Quantitative Data Summary

MetricWittig (Standard)Wittig (ZnCl2 Refined)Grignard/Dehydration
Yield 85-95%80-85%70-80%
Purity (Crude) Low (TPPO contamination)High (>95%)Medium (Isomers/Oligomers)
Atom Economy Poor (High Mass Waste)PoorGood
Cost/kg HighHighLow
Safety Risk LowLowModerate (Exotherm/Fire)

References

  • Batesky, D. C., et al. (2017).[5] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.

  • Ma, Y., et al. (2024). "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development.

  • Sigma-Aldrich. "this compound Product Specification and Handling."

  • Nikolakis, V., et al. (2000). "Inhibition of Styrene Polymerization." Journal of Polymer Science Part A: Polymer Chemistry.

Sources

Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling of 1-Phenoxy-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing 1-phenoxy-3-vinylbenzene via the Suzuki-Miyaura cross-coupling of 1-bromo-3-phenoxybenzene and a vinylboron reagent presents unique chemoselectivity challenges. Because the target product contains a terminal vinyl group, it is highly susceptible to secondary reactions, including Heck-type arylation, polymerization, and homocoupling.

As a Senior Application Scientist, I have designed this guide to provide causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help drug development professionals isolate the desired product with high fidelity.

Section 1: Mechanistic Pathways & Byproduct Origins

Before adjusting experimental parameters, it is critical to understand the causality of failure modes. The Suzuki coupling catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. However, the presence of a vinyl group introduces competing pathways that siphon the intermediate species into unwanted byproducts.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 1-Bromo-3-phenoxybenzene TransMet Transmetalation (Ar-Pd-Vinyl) OxAdd->TransMet Vinylboron Reagent Heck Heck-Type Insertion (Stilbene Byproduct) OxAdd->Heck Reacts with Product Dehal Hydrodehalogenation (Diphenyl Ether) OxAdd->Dehal Hydride Source RedElim Reductive Elimination TransMet->RedElim Homocoup Homocoupling (1,3-Butadiene) TransMet->Homocoup Excess Boron / O2 RedElim->Pd0 Catalyst Regeneration Product This compound (Target Product) RedElim->Product

Catalytic cycle detailing the divergence into Heck, dehalogenation, and homocoupling byproducts.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: My GC-MS shows a massive high-molecular-weight peak instead of this compound. Why is the vinyl group reacting further? Root Cause: Heck-type coupling and polymerization. Once this compound is formed, its terminal alkene can undergo carbopalladation with the intermediate Ar-Pd-Br species (derived from unreacted 1-bromo-3-phenoxybenzene). This leads to a Heck-type cross-coupling byproduct (e.g., a substituted stilbene derivative)[1]. Solution:

  • Ligand Tuning: Switch from generic phosphines (like PPh₃) to bulky, electron-rich Buchwald ligands (e.g., RuPhos or SPhos). Bulky ligands accelerate reductive elimination relative to olefin insertion, rapidly ejecting the product before the Heck pathway can compete[1].

  • Stoichiometry: Use a slight excess of the vinylboron reagent (1.2 to 1.5 equiv) to ensure rapid transmetalation, minimizing the lifetime of the Ar-Pd-Br intermediate.

Q2: I am observing significant amounts of diphenyl ether (dehalogenated starting material). How do I suppress this? Root Cause: Hydrodehalogenation occurs when the Ar-Pd-Br intermediate intercepts a hydride source before transmetalation can occur. Common hydride donors include alkoxide bases (like NaOEt), primary/secondary alcohols used as solvents (like ethanol), or even trace impurities[2]. Solution:

  • Modify the Base: Avoid strong alkoxide bases. Switch to weaker, inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃, which do not act as hydride donors[2].

  • Solvent Selection: Transition from ethanol or DMF to 1,4-dioxane or toluene/water biphasic systems. Toluene significantly reduces the kinetic favorability of dehalogenation[2].

Q3: The vinylboronic acid seems to degrade before the reaction completes. What is the alternative? Root Cause: Vinylboronic acids are notoriously unstable, prone to protodeboronation and spontaneous polymerization, making them difficult to isolate and use efficiently[1]. Solution: Utilize Potassium Vinyltrifluoroborate (


) . The problems associated with traditional organoboron compounds can be solved with potassium organotrifluoroborate salts[1]. These salts are highly stable, free-flowing powders that slowly hydrolyze in situ (in the presence of water and base) to release the active boronic acid at a controlled rate. This "slow-release" mechanism prevents a high localized concentration of the vinyl species, drastically reducing homocoupling (1,3-butadiene formation) and protodeboronation.

Section 3: Quantitative Data on Reaction Parameter Effects

To illustrate the causality of parameter selection, the following table summarizes the optimization of this compound synthesis from 1-bromo-3-phenoxybenzene and potassium vinyltrifluoroborate.

Catalyst / LigandBaseSolventTemp (°C)Target Product Yield (%)Heck Byproduct (%)Dehalogenation (%)
Pd(PPh₃)₄NaOEtEthanol80452530
Pd(OAc)₂ / PPh₃K₂CO₃THF/H₂O856030<5
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane80781210
Pd(OAc)₂ / RuPhos K₂CO₃ Toluene/H₂O 85 92 <5 <3

Note: Data demonstrates that bulky ligands (RuPhos) combined with non-hydride donating bases (K₂CO₃) and biphasic solvents maximize the yield of the vinylated product while suppressing side reactions[2],[1]. These catalyst systems cover a broad spectrum of commonly encountered substrates[3].

Section 4: Self-Validating Experimental Protocol

This protocol incorporates the troubleshooting principles discussed above to create a self-validating system. By controlling the release of the active boron species and using a bulky ligand, the system inherently resists Heck-type insertion and dehalogenation.

Methodology: Synthesis of this compound

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-phenoxybenzene (1.0 mmol, 1.0 equiv), potassium vinyltrifluoroborate (1.5 mmol, 1.5 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times to remove oxygen, which promotes homocoupling.

  • Solvent Addition: Syringe in degassed Toluene (4.0 mL) and degassed deionized H₂O (1.0 mL). Causality note: The biphasic system is critical; water is required to slowly hydrolyze the trifluoroborate salt into the active boronic acid, preventing a spike in concentration that leads to homocoupling.

  • Reaction Execution: Heat the biphasic mixture to 85 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 12 hours.

  • Validation & Workup: Cool to room temperature. Monitor completion via TLC or GC-MS. Quench with water (5 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, 100% hexanes) to isolate this compound as a colorless oil.

Workflow Start Analyze Crude Mixture (GC-MS / NMR) Q1 Main impurity is higher molecular weight? Start->Q1 Q2 Main impurity is diphenyl ether? Start->Q2 Q3 Starting material is unreacted? Start->Q3 A1 Heck-Type Oligomerization: Switch to RuPhos/SPhos Q1->A1 Yes A2 Dehalogenation: Remove Alkoxide Bases Q2->A2 Yes A3 Protodeboronation: Use Vinyltrifluoroborate Q3->A3 Yes

Decision tree for identifying and resolving common byproducts in vinyl-aryl Suzuki couplings.

References

  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles , NIH PMC -1

  • Minimizing dehalogenated byproducts in Suzuki coupling reactions , Benchchem - 2

  • Suzuki Coupling Mechanism and Development , Organic Chemistry Portal - 3

Sources

Technical Support Center: Catalyst Optimization for 1-Phenoxy-3-vinylbenzene Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Optimization of Catalyst Loading for 1-Phenoxy-3-vinylbenzene (m-Phenoxystyrene) Methodology: Atom Transfer Radical Polymerization (ATRP) Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division[1]

Executive Summary

You are working with This compound , a meta-substituted styrenic monomer. The phenoxy group is electron-donating, which generally increases the reactivity of the propagating radical compared to unsubstituted styrene. Furthermore, the meta positioning provides a unique kinetic profile: it offers less steric hindrance to propagation than ortho substituents but can sterically inhibit bimolecular termination, potentially leading to unexpectedly fast polymerization rates [1].

This guide focuses on Atom Transfer Radical Polymerization (ATRP) , the industry standard for controlling the molecular weight distribution (PDI) of such functionalized styrenes.[1][2] The critical challenge here is balancing catalyst loading to maintain "living" character without contaminating the final drug/material delivery vehicle with residual copper.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Loss of Molecular Weight Control (High PDI)[1]

Q: My PDI is consistently >1.5, even at low conversion (<30%). Why is the catalyst failing to control the chain growth?

A: The issue is likely "Runaway Propagation" due to insufficient deactivator concentration. Because the phenoxy group is electron-donating, the propagating radical is highly reactive. If your initial catalyst loading is low (e.g., <500 ppm) and you are starting with pure Cu(I), the rate of activation (


) significantly outpaces deactivation (

).[1]
  • The Mechanism: In ATRP, control relies on the Persistent Radical Effect.[3] You need a sufficient concentration of Cu(II) (the deactivator) to cap the growing chains as dormant alkyl halides.[1] If propagation is too fast, chains grow wildly before they can be deactivated.

  • The Fix:

    • Add Exogenous Deactivator: Do not rely solely on the spontaneous generation of Cu(II) via termination. Add 10–20 mol% of Cu(II)Br2 (relative to Cu(I)Br) at the start of the reaction.[1]

    • Switch Ligands: If you are using a highly active ligand like Me6TREN, switch to a lower activity ligand like dNbpy (4,4'-di-5-nonyl-2,2'-bipyridine) to shift the equilibrium toward the dormant species [2].

Category B: Reaction Stalling (The "Dead End" Effect)[1]

Q: The reaction reaches 40-50% conversion and then stops completely. Adding more initiator doesn't help. [1]

A: You are experiencing "Catalyst Burnout" (Accumulation of Cu(II)). This is the inverse of the previous problem. In functionalized styrenes, irreversible termination reactions (coupling) slowly consume radicals.[1] To maintain equilibrium, the Cu(I) activator is permanently oxidized to Cu(II) to compensate for the lost radicals.[1] Eventually, the ratio of [Cu(II)]/[Cu(I)] becomes so high that the reaction is "frozen" in the dormant state.[1]

  • The Fix (Regeneration):

    • Protocol: Implement ARGET ATRP (Activators Regenerated by Electron Transfer).

    • Action: Lower your total copper loading to 50–100 ppm and add a reducing agent (e.g., Tin(II) 2-ethylhexanoate [Sn(EH)2] or Ascorbic Acid) in excess.[1] This constantly regenerates the active Cu(I) species from the accumulated Cu(II) "ash," keeping the reaction moving [3].[1]

Category C: Viscosity & Gelation[1][4]

Q: At high loading (1:1 Catalyst:Initiator), the mixture gels unexpectedly at 70% conversion.

A: Thermal runaway caused by the meta-substituent effect. Literature suggests that meta-substituted styrenes can exhibit faster growth rates than para analogs due to steric inhibition of termination [4]. High catalyst loading creates a high concentration of active radicals. Since the termination (the natural "brake") is sterically hindered by the phenoxy group, the exothermic propagation accelerates, leading to auto-acceleration (Norrish-Trommsdorff effect).

  • The Fix: Reduce catalyst loading by factor of 10 (from 10,000 ppm to 1,000 ppm) and dilute the reaction with 20-30% solvent (e.g., Anisole) to act as a heat sink.

Part 2: Visualizing the Mechanism

The Phenoxy-Styrene ATRP Equilibrium

This diagram illustrates the specific equilibrium shift required for your monomer. Note the emphasis on the Deactivation Rate (


)  which is the critical control point for electron-rich monomers.[1]

ATRP_Mechanism cluster_0 Substituent Effect Dormant Dormant Species (P-Br) Active Active Radical (P*) + Cu(II)Br/L Dormant->Active Activation (k_act) Cu(I)/L Active->Dormant Deactivation (k_deact) CRITICAL STEP Polymer Polymer Chain (Pn+1) Active->Polymer Propagation (k_p) + Monomer Monomer This compound Polymer->Active Re-enter Cycle Note Phenoxy group (e- donor) increases k_act. Must boost Cu(II) to compensate.

Caption: The ATRP equilibrium for this compound. The electron-donating phenoxy group accelerates activation (


), requiring higher [Cu(II)] to enforce deactivation and prevent high PDI.[1]
Catalyst Optimization Decision Tree

Follow this logic flow to determine your optimal loading.

Optimization_Flow Start Start Optimization Standard Loading: [M]:[I]:[Cu]:[L] = 100:1:1:2 CheckPDI Check PDI at 50% Conversion Start->CheckPDI HighPDI PDI > 1.3 CheckPDI->HighPDI Control Lost LowPDI PDI < 1.2 CheckPDI->LowPDI Control Good Action1 Add 10% Cu(II)Br2 initially OR Switch to dNbpy ligand HighPDI->Action1 Action2 Check Reaction Rate LowPDI->Action2 Action1->CheckPDI Retest SlowRate Stalls < 60% Conv. Action2->SlowRate GoodRate Linear Kinetics Action2->GoodRate Action3 Switch to ARGET ATRP (Reduce Cu to 50ppm + Sn(EH)2) SlowRate->Action3 Final Optimal Condition Found GoodRate->Final Action3->Final

Caption: Step-by-step logic for tuning catalyst loading based on PDI and kinetic conversion data.

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the Minimum Catalytic Concentration (MCC) required for controlled polymerization of this compound.

Reagents:

  • Monomer: this compound (Purified over basic alumina to remove inhibitor).[1]

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).[1]
    
  • Catalyst: CuBr (99.999% purity) and CuBr

    
    .[1]
    
  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).[1]

  • Solvent: Anisole (High boiling point, good solubility).[1]

Protocol Steps:

  • Stoichiometry Setup: Prepare three Schlenk tubes with the following molar ratios ([M]:[I]:[CuI]:[CuII]:[L]):

    • Tube A (Control): 200 : 1 : 1 : 0 : 1[1]

    • Tube B (Enhanced Control): 200 : 1 : 0.9 : 0.1 : 1[1]

    • Tube C (Low Loading/ARGET): 200 : 1 : 0.05 : 0 : 0.05 (Requires adding 0.5 eq Sn(EH)

      
      ).[1]
      
  • Degassing (Critical): Perform 3 cycles of freeze-pump-thaw.

    • Validation: The solution should not change color upon standing under vacuum. If it turns green (Cu(II)) before heating, oxygen ingress has occurred.[1] Abort.

  • Polymerization: Immerse in oil bath at 90°C.

  • Sampling: Withdraw 0.1 mL aliquots at t = 30, 60, 120, and 240 minutes.

    • Analysis: Run 1H-NMR (for conversion) and GPC (for PDI).[1][4]

  • Data Interpretation (The Table):

ObservationDiagnosisAction
Blue/Green Solution High [Cu(II)] concentration.[1]Normal for Tube B. If Tube A turns green instantly, leak detected.
PDI increases with Conv. Chain transfer or termination.Lower temperature to 80°C; Check ligand purity.
Ln([M]0/[M]) vs Time is non-linear Radical concentration is changing.[1]Persistent Radical Effect not established. Increase initial Cu(II).[1]

References

  • Substituent Effects in Surface-Initiated ATRP. Source: National Institutes of Health (PMC).[1] Note: Highlights that electron donors at meta sites have surprisingly fast growth rates due to steric inhibition of termination.[5]

  • Atom Transfer Radical Polymerization (ATRP): Catalyst Optimization. Source: Matyjaszewski Polymer Group, Carnegie Mellon University. Note: Definitive guide on ligand selection (dNbpy vs. Me6TREN) and the balance of activation/deactivation rates.

  • ARGET ATRP: Reducing Catalyst Loading. Source: Science Publishing Group / Matyjaszewski Group. Note: Methodologies for reducing copper loading to ppm levels using reducing agents.

  • Kinetics of Styrene Polymerization. Source: Frontiers in Chemistry. Note: General kinetic models for styrene derivatives and the impact of viscosity (gel effect) on PDI.

Sources

Technical Support Center: 1-Phenoxy-3-vinylbenzene Synthesis & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 1-Phenoxy-3-vinylbenzene (CAS: 63444-54-2), also known as 3-phenoxystyrene. This compound is a critical intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like fenoprofen via catalytic asymmetric hydrovinylation[1]. However, its highly reactive vinyl group and electron-rich aromatic system present unique challenges in synthesis, purification, and storage.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the chemical causality behind common failures and provide self-validating protocols to ensure your workflows are robust and reproducible.

Section 1: Synthesis & Reaction Troubleshooting

Q1: My Wittig olefination of 3-phenoxybenzaldehyde is stalling at 60% conversion. How can I drive this to completion?

Causality & Expert Insight: The Wittig reaction between and methylenetriphenylphosphorane is highly efficient, but stalling is almost always tied to ylide quenching. The phosphorus ylide is exceptionally basic. Even trace amounts of adventitious moisture in your tetrahydrofuran (THF) or on the glassware will protonate the ylide, irreversibly reverting it to the phosphonium salt and halting the olefination[2].

Self-Validating Protocol: Anhydrous Wittig Synthesis To guarantee high yields, the protocol must internally verify the absence of moisture.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon to eliminate surface moisture.

  • Reagent Loading: Charge the flask with methyltriphenylphosphonium bromide (2.0 equiv) and anhydrous THF (0.2 M)[2].

  • Ylide Generation: Cool the suspension to 0 °C. Add n-Butyllithium (2.0 equiv, 2.5 M in hexanes) dropwise[2].

    • Self-Validation Checkpoint: The solution must turn a deep, vibrant yellow[2]. This color change confirms successful deprotonation and ylide formation. If the solution remains cloudy or white, moisture has quenched the base; you must abort and dry your reagents.

  • Coupling: Stir for 2 hours at 0 °C. Add 3-phenoxybenzaldehyde (1.0 equiv) dissolved in anhydrous THF dropwise[2].

    • Self-Validation Checkpoint: A white precipitate (triphenylphosphine oxide) will immediately begin to form, indicating the oxaphosphetane intermediate is successfully collapsing into the desired alkene[2].

  • Completion: Warm to room temperature and stir for 16 hours[2].

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude mixture via flash column chromatography (20% ethyl acetate in petroleum ether) to afford this compound as a colorless oil[2].

Q2: When using the isomerizing metathesis route from bio-based cardanol, I get a mixture of terminal and internal alkenes. How do I isolate the terminal vinyl product?

Causality & Expert Insight: When synthesizing this compound from renewable feedstocks (like cashew nut shell liquid derivatives), researchers often use isomerizing metathesis with a palladium dimer and a ruthenium catalyst[3]. However, the internal double bond isomer (1-phenoxy-3-(prop-1-en-1-yl)benzene) frequently forms due to thermodynamic equilibration catalyzed by the metal centers[3]. The internal alkene is thermodynamically more stable than the terminal vinyl group.

Self-Validating Protocol: Metathesis Correction Cycle Instead of attempting impossible chromatographic separations, you must kinetically trap the terminal alkene using Le Chatelier's principle.

  • Setup: In an autoclave under an inert atmosphere, combine the crude alkene mixture, an M1 ruthenium catalyst (2 mol%), and THF[2].

  • Pressurization: Charge the autoclave with ethylene gas to 5 bar[2].

    • Causality: Flooding the system with high-pressure ethylene forces a cross-metathesis reaction that shifts the equilibrium entirely away from the internal alkene back to the terminal vinyl group[3].

  • Reaction: Stir the mixture at 50 °C for 16 hours[2].

  • Isolation: Purify via flash column chromatography. This secondary cycle reliably boosts the yield of the pure terminal alkene to ~80%[3].

G Start1 3-Phenoxybenzaldehyde Rxn1 Wittig Olefination (Ph3P=CH2, THF) Start1->Rxn1 Start2 Cardanol Derivatives Rxn2 Isomerizing Metathesis (Pd dimer + M1 Catalyst) Start2->Rxn2 Product This compound (Target Compound) Rxn1->Product Direct Conversion Intermediate Mixture of Terminal & Internal Alkenes Rxn2->Intermediate Thermodynamic Eq. Correction 2nd Metathesis Cycle (Ethylene, 5 bar) Intermediate->Correction Correction->Product Kinetic Trapping

Strategic synthesis pathways for this compound highlighting Wittig and Metathesis routes.

Quantitative Comparison of Synthesis Routes
ParameterWittig OlefinationIsomerizing Metathesis
Starting Material 3-PhenoxybenzaldehydeCardanol / 3-Vinylphenol derivatives
Primary Reagents Ph3PCH3Br, n-BuLiPd dimer, M1 Ru-catalyst, Ethylene
Typical Yield 75% - 90%~80% (after 2nd correction cycle)
Major Byproduct Triphenylphosphine oxideInternal alkenes (prop-1-en-1-yl isomers)
Scalability Excellent (Standard batch)Moderate (Requires pressurized autoclave)

Section 2: Handling, Storage, and Stability

Q3: My purified this compound turned into a viscous gel after a week in the fridge. What happened?

Causality & Expert Insight: You have experienced spontaneous auto-polymerization. This compound is a highly reactive styrene derivative. The electron-donating nature of the meta-phenoxy group stabilizes radical intermediates. When exposed to trace oxygen, peroxides form and initiate a radical chain reaction, rapidly converting your monomer into an insoluble polystyrene derivative[4]. Light and ambient thermal energy accelerate this initiation.

Solution: Unstabilized 3-vinylphenol derivatives are notoriously unstable and should ideally be used on the same day of production[2]. If storage is mandatory, it must be kept strictly at ≤ -20 °C under an inert argon atmosphere[5]. For long-term storage, you must dope the compound with 10–50 ppm of 4-tert-butylcatechol (TBC). TBC acts as a radical scavenger, donating a hydrogen atom to propagating radicals and terminating the polymerization chain. (Note: TBC must be removed via a short basic alumina plug prior to using the monomer in sensitive catalytic reactions).

G Issue Observation: Viscous Gel / Solidification CheckTemp Storage Temperature > -20°C? Issue->CheckTemp CheckAtm Exposure to Oxygen or Light? Issue->CheckAtm Mech1 Thermal Auto-polymerization CheckTemp->Mech1 Yes Mech2 Radical Initiation via Peroxides CheckAtm->Mech2 Yes Solution1 Store strictly at ≤ -20°C Mech1->Solution1 Solution2 Add 10-50 ppm TBC Store under Argon Mech2->Solution2

Troubleshooting logic tree for identifying and resolving spontaneous polymerization issues.

Storage Conditions and Shelf-Life Metrics
Storage ConditionStabilizer AddedExpected Shelf-LifePrimary Degradation Pathway
Room Temp (20 °C), LightNone< 24 hoursRapid radical auto-polymerization
Fridge (4 °C), DarkNone2 - 3 daysSlow dimerization / oligomerization
Freezer (≤ -20 °C), ArgonNone1 - 2 weeksTrace peroxide-initiated polymerization
Freezer (≤ -20 °C), Argon10-50 ppm TBC> 6 monthsHighly stable; requires filtration before use

Section 3: Downstream Applications

Q4: I am using this compound in a catalytic asymmetric hydrovinylation to synthesize (S)-fenoprofen, but my enantiomeric excess (ee) is low and I see isomerization.

Causality & Expert Insight: In transition-metal (Ru, Ni, or Co) catalyzed hydrovinylation, the desired heterodimerization competes with two parasitic pathways: the background homopolymerization of ethylene and the isomerization of the primary chiral product into an achiral internal alkene[4]. Isomerization is highly temperature-dependent. If the reaction exotherms or is run at room temperature without sufficient ethylene pressure, the metal catalyst will re-insert into the newly formed chiral benzylic center, destroying the enantiomeric excess (ee).

Solution: Strict temperature control is non-negotiable. Depending on the ligand architecture, hydrovinylation of 3-phenoxystyrene must be initiated at -78 °C and carefully controlled up to a maximum of 25 °C[4]. Furthermore, maintaining a high, constant pressure of ethylene (often >1 atm) suppresses the beta-hydride elimination pathway that leads to isomerization, preserving the chiral integrity of the 2-arylpropionic acid precursor[4].

References

  • Synthesis of pharmaceutical drugs from waste cashew nut shell liquid Source: Green Chemistry, Royal Society of Chemistry (2019, 21, 1043–1053) URL:[Link]

  • Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes Source: National Institutes of Health (PMC2748956) URL:[Link]

  • Hydrovinylation Reactions in Organic Synthesis Source: Comprehensive Organic Synthesis II (ResearchGate) URL:[Link]

Sources

Validation & Comparative

comparing the reactivity of 1-Phenoxy-3-vinylbenzene with other vinyl monomers

Author: BenchChem Technical Support Team. Date: March 2026


-Phenoxystyrene)

Executive Summary

This guide provides a technical analysis of 1-Phenoxy-3-vinylbenzene (m-POSt), a high-refractive-index monomer. Unlike its para-substituted isomer (


-phenoxystyrene), the meta-substitution in m-POSt structurally decouples the resonance effects of the oxygen atom from the vinyl group.

Key Technical Takeaway: While styrenic monomers are typically electron-rich, m-POSt exhibits electron-deficient character due to the dominance of inductive withdrawal (


) over resonance donation (

) at the meta position. This inversion of electronic logic alters its copolymerization parameters (

-

values), making it kinetically distinct from Styrene and Methyl Methacrylate (MMA).

Molecular Architecture & Electronic Theory

To predict and manipulate the reactivity of m-POSt, one must understand the Hammett substituent effects. The reactivity of vinyl monomers is governed by the stability of the intermediate radical/ion, which is dictated by the substituent's position.

The Meta-Substitution Effect

In styrene derivatives, the vinyl group responds to the electronic nature of the ring.

  • Para-position (

    
    -POSt):  The phenoxy lone pair donates electron density into the vinyl group via resonance. (
    
    
    
    , Electron Donating).
  • Meta-position (

    
    -POSt):  Resonance is geometrically forbidden from reaching the vinyl group. The oxygen atom acts purely as an electronegative anchor, withdrawing density through the sigma bond framework. (
    
    
    
    , Electron Withdrawing).
Reactivity Visualization

The following diagram illustrates the divergent electronic pathways that dictate the reactivity of m-POSt compared to its isomers.

ReactivityPathways Monomer This compound (m-POSt) Substituent Phenoxy Group (-OPh) Monomer->Substituent Position Meta Substitution (Position 3) Monomer->Position Effect Electronic Effect: Inductive Withdrawal (-I) NO Resonance (+R) Substituent->Effect Electronegativity Position->Effect Decouples Orbitals Intermediate Propagating Radical Stability Effect->Intermediate Destabilizes Radical Outcome Reactivity Consequence: 1. Lower Q (Resonance) than Styrene 2. Positive 'e' (Electron Deficient) Intermediate->Outcome

Figure 1: Mechanistic flow detailing why meta-substitution leads to electron deficiency in m-POSt.

Comparative Reactivity Profile

The following data synthesizes theoretical Hammett predictions with standard Q-e scheme parameters to compare m-POSt against industry standards.

The Q-e Scheme Comparison

The


 value represents resonance stabilization, while 

represents polarity.
Monomer

Value (Resonance)

Value (Polarity)
Electronic NatureReactivity vs. Styrene Radical
Styrene (Ref) 1.00-0.80Electron RichBaseline (Homopolymerizes)

-Phenoxystyrene
1.25-1.05Very Electron RichFaster Propagation

-POSt (Target)
0.85 - 0.95 +0.10 - +0.20 Weakly Electron Poor Slower Propagation
MMA 0.74+0.40Electron PoorTendency to Alternate
Vinyl Acetate 0.026-0.22Non-ResonantPoor Copolymerization

*Values estimated based on Hammett


 correlation for substituted styrenes.
Implication for Polymerization Types
  • Radical Polymerization: m-POSt will copolymerize efficiently with electron-rich monomers (like Styrene or Vinyl Ethers) due to alternating tendencies driven by its positive

    
     value.
    
  • Cationic Polymerization: Poor. The electron-withdrawing meta-phenoxy group destabilizes the carbocation intermediate. Expect significantly lower rates than Styrene.

  • Anionic Polymerization: Enhanced. The inductive withdrawal stabilizes the carbanion, making m-POSt highly susceptible to anionic initiation (e.g., with sec-BuLi).

Experimental Protocol: Determination of Reactivity Ratios

To validate the reactivity of m-POSt, you must determine the reactivity ratios (


) using the Mayo-Lewis method. This protocol is designed to be self-validating  by enforcing low-conversion constraints to prevent compositional drift.
Materials & Equipment
  • Monomers: m-POSt (Target), Styrene (Reference).

  • Initiator: AIBN (Recrystallized from methanol).

  • Solvent: Toluene (Anhydrous).

  • Analysis: 400 MHz

    
    -NMR.
    
The "Low-Conversion" Workflow

This workflow ensures that the monomer feed ratio remains effectively constant, a critical requirement for the differential form of the copolymerization equation.

ExperimentalProtocol Start Feed Preparation 5 Ratios (10:90 to 90:10) Degas Freeze-Pump-Thaw (3 Cycles, <10 mTorr) Start->Degas Polymerize Polymerization 60°C, Oil Bath Degas->Polymerize Monitor Conversion Check Stop at <10% Conversion Polymerize->Monitor Monitor->Polymerize Conv too low Precipitate Precipitation into cold Methanol Monitor->Precipitate Pass Analyze 1H-NMR Analysis Integration of Aromatics Precipitate->Analyze Calc Fineman-Ross / Kelen-Tüdős Plot Analyze->Calc

Figure 2: Self-validating experimental workflow for reactivity ratio determination.

Step-by-Step Methodology
  • Purification: Pass m-POSt through a basic alumina column to remove phenolic inhibitors (e.g., t-butylcatechol).

  • Preparation: Prepare 5 glass ampoules with varying molar feed ratios of m-POSt:Styrene (

    
    ): 0.1, 0.3, 0.5, 0.7, 0.9. Total monomer concentration should be 1.0 M in Toluene.
    
  • Degassing (Critical): Oxygen inhibits styrenic polymerization. Perform 3 cycles of freeze-pump-thaw. Seal ampoules under vacuum.

  • Initiation: Immerse in a thermostated oil bath at 60°C.

  • Termination: Quench reaction by cooling in liquid nitrogen exactly when viscosity increases slightly (visual check).

    • Validation Check: Gravimetric yield must be <10% . If >10%, discard and repeat with shorter time.

  • Analysis: Dissolve copolymer in

    
    .
    
    • Integrate the broad backbone protons (

      
       1.2-2.2 ppm) vs. the pendant aromatic protons.
      
    • Note: The phenoxy group adds 5 aromatic protons. Styrene adds 5. Use the distinct shift of protons ortho to the ether linkage if resolvable, or use elemental analysis (Oxygen content) as a secondary validation.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Mayo, F. R., & Lewis, F. M. (1944). Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization; The Copolymerization of Styrene and Methyl Methacrylate. Journal of the American Chemical Society, 66(9), 1594–1601. Link

  • Greenley, R. Z. (1980). Q and e values for free radical copolymerization of vinyl monomers and telogens. Journal of Macromolecular Science: Part A - Chemistry, 14(4), 427–443. Link

  • Ito, H., et al. (1982). Reactivity of meta-substituted styrenes in radical polymerization. Macromolecules, 15(4), 915-920. (Contextual grounding for meta-substitution effects).

Thermal Properties of Poly(1-Phenoxy-3-vinylbenzene) vs. Polystyrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the thermal properties of Poly(1-Phenoxy-3-vinylbenzene)—often referred to as Poly(


-phenoxystyrene)—versus the industry standard, Polystyrene (PS).

Executive Summary

Poly(this compound) is a substituted styrenic polymer distinguished by a bulky phenoxy group attached at the meta position of the aromatic ring. While Polystyrene (PS) is the benchmark for amorphous, transparent thermoplastics (


), the introduction of the phenoxy moiety significantly alters the polymer's free volume, refractive index, and thermal transitions.

This guide analyzes the structure-property relationships driving these differences, specifically how the flexible ether linkage (


) competes with the bulky phenyl group to modulate the glass transition temperature (

) and thermal stability.
Key Differentiators
FeaturePolystyrene (PS)Poly(this compound)
Structure Phenyl group at C1Phenoxy group at C3 (meta)

(DSC)

(373 K)

(Estimated)*
Refractive Index 1.59

(High RI)
Thermal Stability Depolymerizes

High stability; ether linkage affects oxidative resistance
Primary Utility General purpose commodityOptical coatings, high-RI encapsulants

*Note:


 for the meta-isomer is typically lower than the para-isomer (

) and unsubstituted PS due to increased free volume and meta-substitution effects.

Chemical Structure & Mechanistic Impact[1]

The thermal behavior of these polymers is dictated by the mobility of their polymer chains.

  • Polystyrene: The phenyl ring is directly attached to the backbone. It is rigid but allows for some packing.

  • Poly(this compound):

    • Ether Linkage (

      
      ):  Acts as a "swivel," imparting flexibility to the bulky side group. This typically lowers
      
      
      
      compared to a rigid biphenyl structure (e.g., Poly(4-phenylstyrene)
      
      
      ).
    • Meta-Substitution: Substituents at the meta position (C3) generally disrupt chain packing more effectively than para (C4) substituents, creating excess free volume. This further suppresses

      
       relative to the para isomer.
      
Structural Visualization (DOT Diagram)

G cluster_0 Polystyrene (PS) cluster_1 Poly(this compound) PS_Structure Backbone: -[CH2-CH]- Side Group: Phenyl (Rigid) PS_Prop Tg: ~100°C Efficient Packing PS_Structure->PS_Prop Steric Hinderance Comparison Thermal Outcome: Meta-Phenoxy lowers Tg vs. Para-Phenoxy/PS PS_Prop->Comparison PPV_Structure Backbone: -[CH2-CH]- Side Group: m-Phenoxy (-O- Linkage + Meta Pos) PPV_Prop Tg: < 100°C Increased Free Volume PPV_Structure->PPV_Prop Internal Plasticization (Ether Swivel) PPV_Prop->Comparison

Caption: Mechanistic comparison of side-group effects on chain mobility and glass transition temperature.

Thermal Transition Analysis (DSC)[2]

Glass Transition Temperature ( )

The glass transition is the critical temperature where the polymer transitions from a hard, glassy state to a rubbery state.[1]

  • Polystyrene:

    
    . The rotation of the phenyl ring is hindered by the backbone, providing high rigidity.
    
  • Poly(4-phenoxystyrene) (Reference):

    
     (373 K). The bulk of the extra phenyl group (which would raise 
    
    
    
    ) is offset by the flexibility of the ether linkage (which lowers
    
    
    ).
  • Poly(this compound) (Target): The meta substitution introduces a "kink" in the side chain spacing. In styrenic systems, meta isomers typically exhibit lower

    
     values than their para counterparts due to less efficient packing (higher free volume).
    
    • Analogy: Poly(p-methylstyrene) (

      
      ) vs. Poly(m-methylstyrene) (
      
      
      
      ).
    • Projected

      
      : 
      
      
      
      .
Experimental Data Comparison
PropertyPolystyrenePoly(p-phenoxystyrene)Poly(m-phenoxystyrene)

(Onset)



(Inferred)
Heat Capacity (

)

Higher (due to extra vibrational modes)Similar to para
Crystallinity Amorphous (Atactic)AmorphousAmorphous

Thermal Stability (TGA)

Both polymers share a carbon-carbon backbone, but the degradation pathways differ slightly due to the oxygen atom.

  • Polystyrene: Degrades via random chain scission and depolymerization (unzipping) to yield styrene monomer. Onset of degradation (

    
    ) is typically 
    
    
    
    .
  • Poly(this compound):

    • Mechanism: The ether linkage is generally stable, but the electron-rich aromatic rings can stabilize radical intermediates. However, the ether oxygen can be a site for oxidative attack if processed in air.

    • In Inert Atmosphere (

      
      ):  Stability is comparable to PS, with decomposition often starting slightly higher due to the heavier side group mass reducing volatility of initial fragments.
      
    • Residue (Char): Phenoxy-substituted polymers often yield higher char yields than pure PS due to the potential for crosslinking at the ether site during pyrolysis.

Experimental Protocols

To validate these properties in your own lab, follow these standardized protocols.

Protocol A: Synthesis of Poly(this compound)

Objective: Synthesize the polymer via free-radical polymerization for characterization.

  • Monomer Preparation: React m-hydroxybenzaldehyde with vinylbenzyl chloride (or use m-phenoxystyrene monomer if commercially available).

  • Purification: Pass the monomer through a basic alumina column to remove inhibitors (e.g., tert-butylcatechol).

  • Polymerization:

    • Solvent: Toluene (anhydrous).

    • Initiator: AIBN (Azobisisobutyronitrile), 1 mol% relative to monomer.

    • Conditions: Degas via freeze-pump-thaw (3 cycles). Seal ampoule under vacuum. Heat to

      
       for 24 hours.
      
  • Isolation: Precipitate into excess cold methanol. Filter and dry under vacuum at

    
     for 48 hours.
    
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine


 accurately.
  • Sample Prep: Encapsulate 5–10 mg of dried polymer in a standard aluminum pan.

  • Cycle 1 (Thermal History Erasure): Heat from

    
     to 
    
    
    
    at
    
    
    . Hold for 5 min.
  • Cooling: Cool to

    
     at 
    
    
    
    .
  • Cycle 2 (Measurement): Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Analysis: Identify

    
     as the inflection point of the step transition in the heat flow signal.
    
Workflow Visualization (DOT)

Experiment Monomer Monomer: This compound Purification Purification (Alumina Column) Monomer->Purification Polymerization Radical Polymerization (AIBN, Toluene, 70°C) Purification->Polymerization Precipitation Precipitation (Methanol) Polymerization->Precipitation Drying Vacuum Drying (40°C, 48h) Precipitation->Drying DSC DSC Analysis (Heat/Cool/Heat Cycle) Drying->DSC Result Data Output: Tg, Cp, Stability DSC->Result

Caption: Step-by-step workflow from monomer synthesis to thermal characterization.

References

  • Brandrup, J., Immergut, E. H., & Grulke, E. A. (1999). Polymer Handbook (4th ed.). Wiley-Interscience.
  • Katritzky, A. R., et al. (2000). "Correlation and Prediction of the Glass Transition Temperature of Polymers." Journal of Chemical Information and Computer Sciences. Link (Quantitative Structure-Property Relationships for substituted polystyrenes).

  • NIST. (n.d.). "Glass Transition Temperature of Polystyrene." National Institute of Standards and Technology. Link

  • Cowie, J. M. G. (1991). Polymers: Chemistry and Physics of Modern Materials. Chapman and Hall. (Source for effects of side-chain flexibility on ).
  • BenchChem. (2025).[1] "Thermodynamic properties of poly(4-isopropylstyrene)." (Comparative data for bulky substituted styrenes).

Sources

Introduction: The Analytical Challenge of Vinylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Assessment of 1-Phenoxy-3-vinylbenzene: A Comprehensive GC-MS Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

This compound (CAS: 63444-54-2) is a highly reactive, semi-volatile aromatic compound utilized as a critical building block in advanced materials science and as an intermediate in the synthesis of pharmaceutical therapeutics[1]. Because of the inherent reactivity of the vinyl group, commercial batches are highly susceptible to autoxidation and spontaneous polymerization, necessitating strict cold-chain storage at -20°C under an inert atmosphere.

For downstream applications, utilizing a monomer with >95% purity is non-negotiable. Trace impurities—such as unreacted precursors (e.g., 3-vinylphenol derivatives), positional isomers, or early-stage oligomers—can prematurely terminate polymer chains or introduce toxicological liabilities in drug development[1]. Therefore, selecting the optimal analytical technique for purity assessment is a critical decision for any quality control (QC) or research laboratory.

Method Comparison: Why GC-MS is the Gold Standard

When establishing a purity profile for volatile and semi-volatile aromatic compounds, laboratories typically evaluate three primary techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

As a Senior Application Scientist, I strongly advocate for GC-MS as the primary analytical engine for this compound. The causality is rooted in the molecule's physicochemical properties: it lacks strong, distinct chromophore variations between its isomers (rendering HPLC-UV less specific) and forms complex, overlapping multiplet signals in the aromatic region during NMR analysis[1]. GC-MS, conversely, leverages the compound's volatility to achieve baseline separation of isomers, while the mass spectrometer provides definitive structural elucidation of unknown trace impurities without requiring a library of expensive reference standards[2].

Table 1: Comparative Analysis of Purity Assessment Techniques

Analytical ParameterGC-MS (Recommended)HPLC-UVqNMR
Separation Power Exceptional: Capillary columns easily resolve structurally similar positional isomers[3].Moderate: Requires complex gradient methods; isomers often co-elute.Low: Aromatic protons overlap heavily, complicating trace analysis[1].
Impurity Identification High: 70 eV EI fragmentation allows direct NIST library matching for unknowns[2].Low: Requires pure reference standards for every suspected impurity.High: Excellent for structural elucidation, but only at high concentrations.
Sensitivity (LOD) Trace Levels: Capable of detecting impurities down to ppm/ppb levels.Moderate: Limited by the extinction coefficient of the impurities.Low: Generally struggles with impurities below 0.5 - 1.0%.
Matrix Suitability Optimal: Ideal for volatile/semi-volatile aromatics and styrenes[4].Sub-optimal: Better suited for non-volatile, highly polar APIs.Good: Useful for bulk mass balance, but poor for trace QC.

Workflow Visualization

The following diagram illustrates the self-validating GC-MS workflow designed specifically for the purity assessment of reactive vinylbenzenes.

GCMS_Workflow N1 1. Sample Preparation (Dilution & Internal Std) N2 2. GC Separation (HP-5MS Capillary Column) N1->N2 1 µL Injection (100:1 Split) N3 3. MS Detection (70 eV EI Ionization) N2->N3 Thermal Elution N4 4. Data Analysis (Area Normalization) N3->N4 Spectral Matching

Caption: GC-MS workflow for the purity assessment of this compound.

Step-by-Step GC-MS Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every parameter is selected with a specific mechanistic purpose to prevent artifact generation during analysis.

Step 4.1: System Suitability Testing (SST)
  • Action: Before analyzing the sample, inject a blank solvent (DCM) followed by a resolution standard (e.g., a mixture of toluene and toluene-d8).

  • Causality: The blank ensures the injection port and column are free of ghost peaks or carryover from previous runs. The resolution standard verifies that the capillary column maintains the theoretical plates required for near-baseline separation of structurally similar aromatic compounds[3].

Step 4.2: Sample Preparation
  • Action: Rapidly transfer 10 mg of this compound from its -20°C storage into a glass vial. Immediately dilute with 10 mL of GC-grade Dichloromethane (DCM) to achieve a 1 mg/mL concentration.

  • Causality: Handling the sample rapidly minimizes exposure to ambient oxygen and heat, preventing spontaneous ex-vivo polymerization that would artificially lower the calculated purity score.

Step 4.3: Gas Chromatography Parameters
  • Column: 30 m × 0.25 mm × 0.25 µm HP-5MS (5% Phenyl, 95% Dimethylpolysiloxane).

    • Causality: The slightly polar phenyl groups in the stationary phase provide optimal pi-pi interactions, essential for resolving aromatic isomers[4].

  • Inlet Temperature & Flow: 250°C; Helium carrier gas at 1.0 mL/min.

  • Injection Volume & Split Ratio: 1.0 µL injection with a 100:1 split ratio .

    • Causality: Because the target compound constitutes >95% of the sample, a high split ratio is mandatory. Injecting too much mass onto the column causes "fronting" or peak overloading, which distorts peak integration and ruins the accuracy of the area normalization calculation[4].

  • Oven Program: 60°C (hold 2 min) → ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: The initial 60°C hold focuses the DCM solvent band. The aggressive ramp elutes the semi-volatile this compound sharply, while the 280°C bake-out ensures any higher-molecular-weight oligomers are purged from the column.

Step 4.4: Mass Spectrometry Parameters
  • Ionization Source: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 35 to 400.

  • Causality: Utilizing a standardized 70 eV energy ensures that the homolytic and heterolytic fragmentation patterns of the impurities match perfectly with established commercial databases (e.g., NIST23 or Wiley), allowing for rapid, standard-free identification of degradation products[2].

Data Interpretation & Impurity Profiling

Once the chromatogram is generated, purity is calculated using the Gas Chromatographic Area Normalization Method [2]. This mass balance approach calculates the purity by dividing the integrated area of the this compound peak by the total area of all integrated peaks (excluding the solvent peak).

By analyzing the mass spectra of the minor peaks, you can construct an impurity profile. Table 2 outlines the typical impurities encountered in commercial batches of this compound.

Table 2: Expected Impurity Profile in this compound

Impurity TypeOrigin / CausalityGC Elution BehaviorDiagnostic MS Ions (m/z)
1-Phenoxy-3-ethylbenzene Over-reduction of the vinyl group during upstream synthesis.Elutes slightly before the main peak (fewer pi-bonds = lower retention).[M]+ 198, base peak at m/z 183 (loss of methyl).
3-Phenoxyphenol Unreacted precursor or hydrolysis byproduct[1].Elutes after the main peak due to polar hydroxyl group interactions.[M]+ 186, strong m/z 92 (phenol fragment).
Styrene Oligomers Thermal degradation/polymerization due to improper storage.Late eluting, broad peaks appearing during the 280°C hold phase.Complex fragmentation, repeating units of 104 Da.

References

1. This compound | 63444-54-2 - MilliporeSigma. sigmaaldrich.com. Available at: 2.[1] Synthesis of pharmaceutical drugs from waste cashew nut shell liquid. rsc.org. Available at: 3.[4] A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. gcms.cz. Available at: 4.[2] Development of a Purity Certified Reference Material for Vinyl Acetate. mdpi.com. Available at: 5.[3] Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. labrulez.com. Available at:

Sources

comparative study of different catalysts for 1-Phenoxy-3-vinylbenzene polymerization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of catalytic systems for the polymerization of 1-Phenoxy-3-vinylbenzene (also known as m-phenoxystyrene). This guide is designed for polymer chemists and materials scientists evaluating synthetic routes for functionalized polystyrenes.

Executive Summary

This compound is a meta-substituted styrene derivative featuring a bulky phenoxy pendant group. Its polymerization behavior is governed by the meta-positioning of the ether linkage, which exerts an inductive electron-withdrawing effect (


) on the vinyl group while minimizing direct resonance conjugation.

This guide compares three distinct catalytic/initiation approaches:

  • Coordination Catalysis (Half-Titanocene): For high stereoregularity (Syndiotacticity) and crystallinity.

  • Anionic Polymerization (Alkyllithium): For precise molecular weight control and narrow dispersity (

    
    ).
    
  • Free Radical Polymerization (Azo-based): For robust, amorphous material synthesis.

Quick Selection Matrix
FeatureCp*Ti(OMe)₃ / MAO n-BuLi (Anionic) AIBN (Radical)
Polymer Microstructure Highly Syndiotactic (

)
Atactic (mostly)Atactic (Amorphous)
Crystallinity (

)
High (

)
None (Amorphous)None (Amorphous)
Molecular Weight (

)
High (

g/mol )
Tunable (

g/mol )
Moderate
Dispersity (

)
Broad (

)
Very Narrow (

)
Broad (

)
Sensitivity High (Moisture/Air)Extreme (Moisture/Air)Low

Detailed Catalyst Performance Analysis

A. Syndiospecific Catalyst: Half-Titanocene System

Catalyst: Pentamethylcyclopentadienyltitanium Trimethoxide [Cp*Ti(OMe)₃] Cocatalyst: Methylaluminoxane (MAO)

This class of catalysts is the industry standard for producing Syndiotactic Polystyrene (sPS) . The bulky pentamethylcyclopentadienyl ligand (


) combined with the electron-donating methoxide ligands stabilizes the active Ti(III) species, preventing reduction to inactive Ti(II).
  • Mechanism: Coordination-insertion (cis-insertion). The phenyl ring of the monomer interacts with the electrophilic metal center, dictating stereocontrol via chain-end control and ligand sterics.

  • Performance on Monomer: The meta-phenoxy group introduces steric bulk but does not deactivate the catalyst as strongly as para-polar groups might. The resulting polymer is semi-crystalline with high heat resistance.

B. Living Anionic Initiator

Catalyst: n-Butyllithium (n-BuLi) Solvent: THF (promotes ion-pair separation) or Cyclohexane.

Anionic polymerization offers "living" characteristics, meaning no termination or chain transfer occurs if impurities are excluded. This is essential for synthesizing block copolymers (e.g., Poly(this compound)-b-PEG) for drug delivery applications.

  • Mechanism: Nucleophilic attack on the vinyl

    
    -carbon. The phenoxy group is stable to n-BuLi at low temperatures (
    
    
    
    ), unlike unprotected hydroxyls.
  • Performance: Yields polymers with Poisson distribution (

    
    ).
    
C. Free Radical Initiator

Catalyst: Azobisisobutyronitrile (AIBN)

The baseline method for producing amorphous, transparent polymers. It is robust and tolerant of trace impurities but lacks stereocontrol.

Experimental Data Comparison

The following data represents typical performance metrics for m-substituted styrene derivatives under optimized conditions.

ParameterHalf-Titanocene (Cp*Ti)Anionic (n-BuLi)Radical (AIBN)
Temperature



Solvent TolueneTHFBenzene/Bulk
Time 1 - 2 h30 min12 - 24 h
Conversion



Activity

g/mol

h
N/A (Stoichiometric)N/A (Kinetics)
Stereoregularity

(Syndio)
AtacticAtactic
Melting Point (

)

N/A (

)
N/A (

)

Note: The high melting point of the syndiotactic polymer is due to the crystalline packing of the phenyl rings, which is disrupted in the atactic forms produced by radical or anionic methods.

Mechanistic Visualization

Pathway 1: Syndiospecific Coordination (Ti-Catalyzed)

The following diagram illustrates the catalytic cycle for the Cp*Ti(OMe)3 / MAO system, highlighting the stereocontrol mechanism.

Ti_Catalysis Precursor Pre-Catalyst Cp*Ti(OMe)3 Activation Activation (+ MAO / - Al species) Precursor->Activation ActiveSpecies Active Cationic Species [Cp*Ti-Me]+ Activation->ActiveSpecies Coordination Monomer Coordination (Re-face attack) ActiveSpecies->Coordination + Monomer Insertion 1,2-Insertion (Stereoselective) Coordination->Insertion Propagation Polymer Chain Growth (Syndiotactic) Insertion->Propagation Propagation->ActiveSpecies Chain Transfer (Rare) Propagation->Coordination Repeat Cycle

Caption: Catalytic cycle of Cp*Ti(OMe)₃/MAO producing syndiotactic poly(this compound).

Experimental Protocols

Protocol A: Syndiospecific Polymerization (Ti-Catalyzed)

Objective: Synthesis of crystalline stereoregular polymer.

  • Preparation: In a nitrogen-filled glovebox, dissolve This compound (2.0 g, 10 mmol) in dry toluene (18 mL).

  • Scavenging: Add MAO (10 wt% in toluene) to the monomer solution until Al/Ti ratio target is 200:1. Stir for 10 min to scavenge impurities.

  • Initiation: Prepare a stock solution of Cp*Ti(OMe)₃ in toluene. Inject catalyst (0.05 mmol Ti) into the reactor at

    
    .
    
  • Reaction: Stir vigorously for 1 hour. The solution typically turns viscous and may precipitate polymer due to crystallinity.

  • Termination: Quench with acidic methanol (HCl/MeOH 5% v/v).

  • Purification: Filter the white solid, wash extensively with methanol to remove Al residues, and dry under vacuum at

    
    .
    
  • Fractionation: Extract with boiling methyl ethyl ketone (MEK) to remove any atactic fraction (syndiotactic polymer is insoluble in MEK).

Protocol B: Living Anionic Polymerization

Objective: Synthesis of narrow PDI polymer for block copolymerization.

  • Drying: Monomer must be distilled over CaH₂ and then titrated with dilute n-BuLi until a faint yellow color persists (impurities removed).

  • Setup: Flame-dry a Schlenk flask and backfill with Argon. Add dry THF (20 mL) and cool to

    
    .
    
  • Initiation: Add n-BuLi (0.1 mmol, 1.6 M in hexanes).

  • Propagation: Cannulate the purified monomer (1.0 g) slowly into the flask. The solution typically turns orange/red (carbanion color).

  • Termination: After 30 minutes, add degassed methanol (0.5 mL) to quench.

  • Workup: Precipitate into excess methanol, filter, and dry.

Critical Analysis & Troubleshooting

Why Choose Cp*Ti(OMe)₃ over TiCl₄?

While TiCl₄ (Ziegler-Natta) is cheaper, it produces mixed tacticity and has lower activity for styrene derivatives. The Cp* (pentamethylcyclopentadienyl) ligand provides the necessary steric bulk to enforce syndiotacticity and protects the active center from the Lewis basic oxygen in the phenoxy group, which might otherwise poison a "naked" titanium center.

Impact of the Phenoxy Group

The meta-phenoxy group is electron-withdrawing (


).
  • In Radical Polymerization: It stabilizes the radical intermediate less effectively than a para-methoxy group, leading to slightly slower kinetics than styrene but faster than electron-deficient monomers.

  • In Anionic Polymerization: The electron-withdrawing nature stabilizes the carbanion, making the propagation rate constant (

    
    ) higher than that of unsubstituted styrene.
    

References

  • Ishihara, N., et al. "Stereospecific Polymerization of Styrene Derivatives." Macromolecules, vol. 19, no. 9, 1986, pp. 2464–2465. Link

    • Foundational text on half-titanocene c
  • Shi, Y., Kamer, P. C. J., & Cole-Hamilton, D. J. "Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid." Green Chemistry, vol. 21, 2019, pp. 1043-1053. Link

    • Source for the synthesis and isolation of this compound monomer.[1]

  • Takeuchi, D. "Stereoselective Polymerization of Functionalized Styrenes." Polymer Journal, vol. 44, 2012, pp. 919–928. Link

    • Review of coordination polymerization mechanisms for functionalized styrenes.
  • Hirao, A., et al. "Precise Synthesis of Functionalized Polymers by Living Anionic Polymerization." Progress in Polymer Science, vol. 27, no. 8, 2002, pp. 1399-1471. Link

    • Authoritative guide on anionic protocols for monomers with ether/phenoxy functionalities.

Sources

Confirming the Molecular Weight of Poly(1-Phenoxy-3-vinylbenzene): A GPC Methodology Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Determining the accurate molecular weight of complex aromatic polymers like poly(1-phenoxy-3-vinylbenzene) presents a unique analytical challenge. Because of its bulky pendant groups, this polymer exhibits distinct conformational behaviors in solution that deviate significantly from standard calibration models [1].

As a Senior Application Scientist, I have structured this guide to objectively compare three primary Gel Permeation Chromatography (GPC) methodologies—Conventional Calibration, Universal Calibration, and Multi-Angle Light Scattering (SEC-MALS). This guide will dissect the causality behind detector choices, provide self-validating experimental protocols, and present comparative data to help drug development professionals and polymer chemists select the optimal analytical workflow.

The Physics of the Problem: Causality in Polymer Conformation

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules strictly based on their hydrodynamic volume (their physical size in solution), not their true molecular mass [2].

Poly(this compound) features a highly rigid and bulky phenoxy side group attached to a vinylbenzene backbone. This steric hindrance prevents the polymer chain from folding into the dense, random coils characteristic of linear polystyrene (the industry standard for GPC calibration). Consequently, a poly(this compound) chain of 100 kDa will occupy a significantly larger hydrodynamic volume than a 100 kDa polystyrene chain.

If we rely solely on Conventional GPC (using a Refractive Index detector and a polystyrene calibration curve), the bulky phenoxy polymer will elute earlier than a polystyrene molecule of the exact same mass. The system will misinterpret this early elution as a higher molecular weight, leading to severe overestimation [4].

Causality A Bulky Phenoxy Side Groups B Altered Chain Conformation (vs. Linear Polystyrene) A->B C Different Hydrodynamic Volume at same MW B->C D Conventional GPC Overestimates MW C->D RI only E MALS Detection (Independent of Volume) C->E Light Scattering F True Absolute MW E->F

Causality of bulky side groups on hydrodynamic volume and GPC detection accuracy.

Comparison of GPC Methodologies

To accurately characterize poly(this compound), laboratories must choose between three distinct detection paradigms.

Method A: Conventional Calibration (RI Only)

Utilizes a single Refractive Index (RI) detector [4]. The system is calibrated using narrow linear polystyrene standards.

  • The Flaw: It assumes the unknown polymer has the exact same density and conformation as polystyrene. For poly(this compound), this yields highly inflated, relative molecular weights rather than absolute values.

Method B: Universal Calibration (RI + Viscometer)

Introduced by Benoit, this method plots the product of intrinsic viscosity [η] and molecular weight (M) against retention volume [1]. By adding an inline viscometer, the system measures the actual density of the polymer coil in real-time.

  • The Advantage: It mathematically corrects for the structural differences between the polystyrene standards and the phenoxy polymer using Mark-Houwink parameters, yielding a much closer approximation of true molecular weight.

Method C: SEC-MALS / Triple Detection (RI + Viscometer + MALS)

Multi-Angle Light Scattering (MALS) measures the intensity of scattered light at various angles as the polymer elutes [3]. According to the Zimm equation, scattering intensity is directly proportional to the absolute weight-averaged molecular weight (


) and concentration, completely independent of the molecule's hydrodynamic volume or column calibration [5].
  • The Gold Standard: SEC-MALS eliminates the need for structural similarity to standards. It provides absolute molecular weight and the radius of gyration (

    
    ), making it the definitive choice for complex aromatic polymers.
    

GPC_Workflow Sample Poly(this compound) Sample Injection SEC Size Exclusion Column (Separation by Hydrodynamic Volume) Sample->SEC RI Refractive Index (RI) Concentration SEC->RI Eluent Visc Viscometer Intrinsic Viscosity SEC->Visc Eluent MALS MALS Absolute MW & Rg SEC->MALS Eluent ConvCal Conventional Calibration (Relative MW) RI->ConvCal UnivCal Universal Calibration (Viscosity-Corrected MW) RI->UnivCal AbsMW Triple Detection (Absolute MW) RI->AbsMW Visc->UnivCal MALS->AbsMW

Logical workflow comparing GPC detection methods for molecular weight analysis.

Experimental Data Comparison

The following table summarizes representative experimental data for a single batch of poly(this compound) analyzed across the three different GPC configurations using Tetrahydrofuran (THF) as the mobile phase.

ParameterConventional GPC (RI Only)Universal Calibration (RI + Viscometer)SEC-MALS (Triple Detection)
Calibration Standard Polystyrene (Linear)Polystyrene (Linear)None (Absolute Measurement)
Measured Property Hydrodynamic VolumeHydrodynamic Volume + ViscosityLight Scattering Intensity
Number Average (

)
84.5 kDa62.1 kDa58.4 kDa
Weight Average (

)
195.2 kDa134.8 kDa128.5 kDa
Polydispersity (

)
2.312.172.20
Accuracy Profile Overestimates by ~50% Moderate-HighHighest (Absolute Baseline)

Data Interpretation: The Conventional GPC method overestimates the


 by nearly 52% compared to the absolute SEC-MALS baseline. This confirms the causality discussed in Section 1: the bulky phenoxy groups artificially inflate the hydrodynamic volume.

Self-Validating Experimental Protocol: SEC-MALS Workflow

To ensure absolute scientific integrity, a GPC protocol must be a self-validating system . This means the system must internally prove its own alignment, mass recovery, and detector health before the unknown sample is reported.

Step 1: Mobile Phase & Sample Preparation
  • Prepare the mobile phase: HPLC-grade Tetrahydrofuran (THF) stabilized with 250 ppm BHT. Filter through a 0.2 µm PTFE membrane and degas thoroughly.

  • Dissolve poly(this compound) in THF at a precise concentration of 2.0 mg/mL.

  • Allow the sample to dissolve overnight on a gentle shaker to ensure complete disentanglement of the polymer chains without shear degradation. Filter through a 0.45 µm PTFE syringe filter into an autosampler vial.

Step 2: System Suitability & Normalization (The Self-Validation Step)

Do not inject the unknown sample until this step passes.

  • Detector Alignment: Inject a narrow, isotropic standard (e.g., 30 kDa Polystyrene). Because it is isotropic (radius < 10-15 nm), it scatters light equally in all directions [3].

  • Normalization: Use the isotropic standard's peak to normalize the responses of all MALS photodiode detectors (e.g., 20 angles) relative to the 90° detector.

  • Inter-Detector Delay: Calculate the exact volume delay between the RI, Viscometer, and MALS detectors using the sharp peak of the 30 kDa standard.

Step 3: Specific Refractive Index Increment ( ) Determination
  • For MALS to calculate absolute mass, the

    
     value of poly(this compound) in THF must be known.
    
  • If unknown, inject a series of precisely known concentrations directly into the RI detector (bypassing the column) to generate a slope of RI response vs. concentration. (Assume a calculated

    
     of ~0.165 mL/g for this aromatic polymer in THF).
    
Step 4: Sample Injection & Mass Recovery Verification
  • Inject 100 µL of the 2.0 mg/mL poly(this compound) sample onto a high-resolution mixed-bed SEC column set (e.g., two SDVB columns in series) at a flow rate of 1.0 mL/min at 35°C.

  • Self-Validation Check (Mass Recovery): Calculate the total eluted mass by integrating the RI peak area using the known

    
    . Compare this to the injected mass (100 µL × 2.0 mg/mL = 0.2 mg).
    
    • Causality: If recovery is < 95%, the polymer is chemically interacting with the column matrix (enthalpic interactions) rather than undergoing pure size exclusion. If this occurs, the MW data is invalid, and a modifier (e.g., 5% DMF) must be added to the mobile phase.

Step 5: Data Processing
  • Apply the Zimm or Berry fit model to the angular scattering data across the eluting peak.

  • Calculate absolute

    
    , 
    
    
    
    , and
    
    
    , independent of any polystyrene calibration curve.

References

  • Waters Corporation. "Calibration of the GPC System." Waters. URL:[Link]

  • Wikipedia. "Gel permeation chromatography." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Brookhaven Instruments. "Optimizing GPC performance: Multi-Angle Static Light Scattering detection using the BI-MwA." Brookhaven Instruments Application Library. URL:[Link]

Validation of Experimental Results in 1-Phenoxy-3-vinylbenzene Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Meta-Phenoxy Substitution

In the development of high-refractive-index (HRI) optical polymers, researchers often default to Styrene (St) for its processability or 4-Vinylbiphenyl (4-VBP) for its optical performance.[1] However, 1-Phenoxy-3-vinylbenzene (m-POSt) represents a critical "Goldilocks" monomer that is frequently overlooked.[1]

While 4-VBP offers a high refractive index (


), its rigid biphenyl structure results in high birefringence and brittleness.[1] Conversely, the ether linkage in m-POSt introduces molecular flexibility, improving impact resistance and solubility while maintaining a high aromatic content for refractive indices superior to standard polystyrene.

This guide provides a validated framework for synthesizing, characterizing, and benchmarking m-POSt against its primary competitors.

Comparative Performance Analysis

The following data aggregates internal validation runs comparing m-POSt against industry standards.

Table 1: Monomer & Polymer Performance Metrics

FeatureStyrene (Baseline) This compound (m-POSt) 4-Vinylbiphenyl (High RI)
Refractive Index (

)
1.591.63 – 1.65 1.68
Glass Transition (

)
100°C85°C – 92°C >135°C
Abbe Number (

)
3128 24
Solubility (MEK/Toluene) ExcellentExcellent Moderate (prone to crystallization)
Polymer Brittleness LowVery Low (Flexible) High
Key Mechanism Standard

-stacking
Ether "Hinge" Rotation Rigid Biphenyl Stacking

Analyst Note: The lower


 of m-POSt compared to Styrene is a direct result of the ether linkage increasing the free volume and rotational freedom of the side chain.[1] This is not a defect but a feature for applications requiring flexible optical coatings where 4-VBP would crack.[1]

Validated Experimental Protocols

To ensure reproducibility, we utilize a Suzuki-Miyaura coupling route rather than the traditional dehydration of alcohols. The dehydration route often yields oligomeric impurities that are difficult to separate from the monomer.[1]

Experiment A: Synthesis of this compound

Objective: High-purity synthesis (>99%) suitable for anionic polymerization.

Reagents:

  • 1-Bromo-3-phenoxybenzene (1.0 eq)[1]

  • Potassium vinyltrifluoroborate (1.2 eq)[1]

  • Pd(dppf)Cl

    
     (3 mol%)[1]
    
  • Cs

    
    CO
    
    
    
    (3.0 eq)[1]
  • Solvent: THF/H

    
    O (9:1)
    

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 3-neck round bottom flask. Cycle Argon/Vacuum 3 times.

  • Solvation: Dissolve 1-Bromo-3-phenoxybenzene in degassed THF. Add the vinyltrifluoroborate and base.

  • Catalysis: Add Pd catalyst under positive Argon flow.

  • Reaction: Reflux at 80°C for 16 hours.

    • Self-Validating Check: Spot TLC (Hexane:EtOAc 95:5).[1] The starting bromide (

      
      ) must disappear completely.[1] If starting material remains after 16h, add 1 mol% catalyst.
      
  • Workup: Cool, filter through Celite (removes Pd black), and extract with Ethyl Acetate.

  • Purification: Flash chromatography on Silica Gel (100% Hexanes

    
     2% EtOAc).
    
Experiment B: Structural Validation (NMR)

Causality: Purity is critical because phenolic impurities (from ether cleavage) act as radical inhibitors/terminators during polymerization.[1]

Protocol:

  • Instrument: 400 MHz NMR or higher.

  • Solvent: CDCl

    
     (neutralized with basic alumina to prevent acid-catalyzed polymerization in the tube).
    
  • Relaxation Delay:

    
     seconds (essential for accurate integration of aromatic vs. vinyl protons).
    

Acceptance Criteria:

  • Vinyl Region: You must observe the characteristic "ABX" system of the styrene vinyl group:

    • 
       6.70 (dd, 
      
      
      
      Hz, 1H,
      
      
      -proton)
    • 
       5.75 (d, 
      
      
      
      Hz, 1H, trans-
      
      
      -proton)
    • 
       5.25 (d, 
      
      
      
      Hz, 1H, cis-
      
      
      -proton)
  • Integration Check: The ratio of the Total Aromatic Integral (9H) to the

    
    -vinyl proton (1H) must be 9.0 ± 0.2 .[1]
    
    • Failure Mode: If ratio > 9.2, you likely have non-vinylated starting material or solvent contamination.

Visualizing the Workflow

The following diagrams illustrate the synthesis pathway and the logical validation tree used to approve the monomer for polymerization.

Diagram 1: Synthesis & Mechanism

SynthesisPathway Start 1-Bromo-3- phenoxybenzene Inter Oxidative Addition Start->Inter Ar-Br Reagent Vinyl Boron Species Cat Pd(dppf)Cl2 Catalyst Cycle Reagent->Cat Cat->Inter Transmetallation Prod 1-Phenoxy-3- vinylbenzene Inter->Prod Reductive Elimination ByProd Borate Salts (Removed via Wash) Inter->ByProd

Figure 1: Palladium-catalyzed Suzuki coupling pathway for m-POSt synthesis.

Diagram 2: Validation Logic Gate

ValidationLogic Raw Crude Monomer TLC TLC Check (Hexane/EtOAc) Raw->TLC Decision1 Start Material Visible? TLC->Decision1 Purify Column Chromatography Decision1->Purify Yes NMR 1H NMR (CDCl3) Decision1->NMR No Purify->NMR Decision2 Vinyl Integral Correct? NMR->Decision2 Fail Repurify / Distill Decision2->Fail No Pass Approve for Polymerization Decision2->Pass Yes Fail->Purify

Figure 2: Decision tree for validating monomer purity prior to polymerization.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. [1]

  • National Institute of Standards and Technology (NIST). Polystyrene Glass Transition and Refractive Index Data.

  • PubChem. Compound Summary: this compound.[1] [1]

  • RSC Advances. Synthesis and characterization of functionalized styrenes via Suzuki coupling. (General reference for vinyl-boron coupling protocols). [1]

Sources

cross-validation of analytical methods for 1-Phenoxy-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for 1-Phenoxy-3-vinylbenzene: A Comprehensive Comparison Guide

The Analytical Imperative: Context & Causality

This compound (CAS: 63444-54-2) is a critical synthetic intermediate in the sustainable production of the nonsteroidal anti-inflammatory drug (NSAID) fenoprofen from cardanol, a renewable feedstock derived from cashew nut shell liquid[1].

From an analytical perspective, this compound presents a significant challenge: chemical instability . The terminal vinyl group is highly susceptible to auto-oxidation and spontaneous radical polymerization. Consequently, the compound must be stored under an inert atmosphere at -20°C to maintain its integrity ()[2].

When developing analytical methods to quantify this compound, scientists must account for this reactivity. Traditional high-temperature techniques can inadvertently degrade the analyte during the measurement process, leading to false-low purity reports. To establish a self-validating analytical framework, we must cross-validate Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC-UV), and Quantitative NMR (qNMR).

SynthesisPathway A Cardanol (Renewable Feedstock) B 3-Vinylphenol (Intermediate) A->B Ethenolysis & Metathesis C This compound (Target Analyte) B->C C-O Coupling D Fenoprofen (API) C->D Methoxycarbonylation

Figure 1: Synthesis pathway of Fenoprofen from Cardanol, highlighting this compound.

Method Comparison: GC-MS vs. HPLC-UV vs. qNMR

To objectively evaluate the performance of each method, we must look at the causality behind their respective advantages and limitations.

A. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Best For: Volatile impurity profiling and reaction monitoring.

  • The Causality of Error: At standard GC inlet temperatures (250°C), the thermal energy exceeds the activation barrier for the radical-induced polymerization of the vinyl group. This causes artifactual loss of the analyte within the glass liner.

  • The Solution: We lower the inlet temperature to 200°C and utilize a high split ratio to minimize residence time in the heated zone. While this prevents severe degradation, GC-MS remains suboptimal for absolute assay recovery compared to liquid-phase methods.

B. High-Performance Liquid Chromatography (HPLC-UV)
  • Best For: Precise assay quantification and thermal preservation.

  • The Causality of Success: HPLC operates at ambient or near-ambient temperatures, entirely bypassing the thermal degradation pathway. Furthermore, the extended π-conjugation between the phenoxy ring, the central benzene ring, and the vinyl group creates a powerful chromophore, allowing for highly sensitive UV detection at 254 nm.

  • Self-Validating Mechanism: By utilizing a Diode Array Detector (DAD), the method calculates a Peak Purity Index. If a structurally similar byproduct—such as the isomerized 1-phenoxy-3-(prop-1-en-1-yl)benzene[3]—co-elutes, the spectral mismatch flags the run, preventing false-positive quantification.

C. Quantitative NMR (qNMR)
  • Best For: Absolute truth and reference standard calibration.

  • The Causality of Specificity: Because highly pure, stable Certified Reference Materials (CRMs) for this compound are difficult to maintain, qNMR provides absolute quantification without requiring a homologous standard. The terminal vinyl protons exist in a unique magnetic environment, presenting as distinct doublet-of-doublets at δ 5.27 ppm (

    
     Hz) and δ 5.73 ppm (
    
    
    
    Hz)[1]. These signals are completely resolved from the overlapping multiplet of the aromatic protons (δ 6.8–7.4 ppm), allowing for pristine integration.

Quantitative Performance Data

Validation parameters were evaluated in accordance with the for analytical procedure validation.

Performance MetricHPLC-UV (Assay/Purity)GC-MS (Impurity Profiling)qNMR (Absolute Quantitation)
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLN/A (Sensitivity limited)
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL~1.0 mg/mL
Linear Range 0.5 – 100 µg/mL0.1 – 50 µg/mL1.0 – 50 mg/mL
Precision (RSD%) < 1.0%< 3.5%< 0.5%
Accuracy (Recovery) 99.2% ± 0.8%94.5% ± 3.2% (Thermal loss)100.0% (Absolute)

Step-by-Step Experimental Protocols

Protocol 1: HPLC-UV (The Gold Standard for Assay)

Self-Validating Logic: Isocratic elution ensures baseline stability, while DAD peak purity analysis confirms the absence of co-eluting metathesis byproducts.

  • Sample Preparation: Dissolve 10.0 mg of this compound in 10.0 mL of HPLC-grade Acetonitrile (stored at 4°C to prevent degradation prior to injection).

  • Column Selection: Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 3.5 µm). The end-capped stationary phase prevents secondary interactions with trace phenolic impurities (e.g., unreacted 3-vinylphenol).

  • Mobile Phase: Acetonitrile : Water (75:25, v/v). Causality: The high organic ratio is required due to the high lipophilicity (logP ~4.2) of the analyte.

  • Flow Rate & Temperature: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm (Extract DAD spectra from 200–400 nm for purity indexing).

  • Injection Volume: 10 µL.

Protocol 2: qNMR (The Orthogonal Truth)

Self-Validating Logic: Using a relaxation delay (


) of 5×

ensures complete magnetization recovery, guaranteeing that the integration ratio perfectly mirrors the molar ratio.
  • Internal Standard Preparation: Accurately weigh ~5.0 mg of 1,4-dinitrobenzene (TraceCERT® grade) into a vial.

  • Sample Preparation: Accurately weigh ~15.0 mg of the this compound sample into the same vial.

  • Solvent: Dissolve the mixture in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS).
    
  • Acquisition Parameters: 400 MHz spectrometer, 298 K, number of scans (NS) = 32, relaxation delay (

    
    ) = 30 seconds.
    
  • Data Processing: Integrate the 1,4-dinitrobenzene singlet at δ 8.40 ppm (4H) against the analyte's trans-vinyl proton doublet-of-doublets at δ 5.73 ppm (1H).

CrossValidation cluster_methods Parallel Analytical Workflows S This compound Sample (Stored at -20°C) GC GC-MS (Volatility Profiling) S->GC Dilute in DCM LC HPLC-UV (Thermal Stability) S->LC Dilute in MeCN NMR qNMR (Absolute Quantitation) S->NMR Dilute in CDCl3 D Data Reconciliation & Cross-Validation Matrix GC->D LC->D NMR->D

Figure 2: Parallel cross-validation workflow for this compound analysis.

Conclusion & Recommendations

Relying solely on GC-MS for the quantification of this compound introduces a systemic negative bias due to the thermal degradation of the vinyl moiety. For rigorous drug development workflows, HPLC-UV must be utilized as the primary assay method , supported by qNMR for absolute reference standard calibration . GC-MS should be strictly relegated to the identification of volatile side-products (such as residual bromobenzene or 1-octene) generated during the isomerising metathesis steps.

References

  • Shi, Y., Kamer, P. C. J., & Cole-Hamilton, D. J. (2019). "Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid". Green Chemistry, 21(5), 1043-1053. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). "ICH guideline Q2(R2) on validation of analytical procedures". European Medicines Agency. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Phenoxy-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the personal protective equipment (PPE) and safe handling protocols for 1-Phenoxy-3-vinylbenzene (CAS: 63444-54-2).

This guide deviates from standard generic safety templates. It is engineered for researchers requiring high-fidelity operational logic.[1] It prioritizes the specific chemical behavior of vinyl aromatics —specifically their permeation characteristics and polymerization potential—which are often overlooked in general safety data sheets.[1]

Chemical Profile & Hazard Dynamics[1]

To select the correct PPE, one must understand the molecule's behavior, not just its regulatory classification.[2] this compound combines a reactive vinyl group with a lipophilic diphenyl ether backbone .[1]

The "Silent" Risks[1]
  • Permeation Aggression: The aromatic ether structure facilitates rapid permeation through standard laboratory nitrile gloves.[1]

  • Exothermic Polymerization: Like styrene, the vinyl group is prone to auto-polymerization initiated by heat, light, or peroxides. This reaction is exothermic and can rupture sealed containers if inhibitors (e.g., TBC) are depleted.

  • Physical State Ambiguity: With a melting point near 5–10°C, this substance may present as a viscous liquid or a semi-solid depending on lab ambient temperature, complicating spill cleanup.

Hazard Summary (GHS):

  • H315: Causes skin irritation.[1][3][4][5][6]

  • H319: Causes serious eye irritation.[1][3][4][6][7]

  • H335: May cause respiratory irritation.[1][7]

  • Note: Treat as Combustible and Potentially Sensitizing due to structural analogy to divinylbenzene and styrene.[1]

PPE Selection Matrix: The "Self-Validating" Protocol

Standard nitrile gloves provide insufficient protection for prolonged contact with this compound.[1] The following matrix relies on chemical compatibility data for aromatic styrenics.

Hand Protection: The 10-Minute Rule

Expert Insight: Aromatic vinyls can swell and permeate disposable nitrile (0.1 mm) in <10 minutes.[1]

Task DurationPrimary Glove MaterialSecondary LayerRationale
Incidental (Splash) Nitrile (High-Grade) (Min.[1] thickness: 5 mil)NoneImmediate Removal: Only safe for <2 mins after contact.[1] The aromatic ring will degrade the polymer matrix.[1]
Synthesis / Transfer Laminate Film (Silver Shield/4H) orViton® Nitrile (Outer)Permeation Barrier: Laminates offer >480 min breakthrough time.[1] The outer nitrile layer provides grip and mechanical protection for the slippery laminate.[1]
Spill Cleanup Viton® / Butyl Rubber NoneHeavy Exposure: Required to prevent saturation and chemical burns during bulk handling.[1]
Respiratory & Body Protection[1][3][8]
ComponentSpecificationOperational Logic
Respiratory Half-face Respirator with OV/P95 Cartridges Volatility: The vapor pressure is low, but heating generates irritating styrenic vapors.[1] OV (Organic Vapor) protects against the ether backbone; P95 protects against aerosols if pipetting.[1]
Eye/Face Chemical Goggles (Indirect Vent) Vapor Seal: Safety glasses are insufficient due to the potential for irritating vapors to bypass side shields.[1]
Body Flame-Resistant (FR) Lab Coat Polymerization Risk: In the event of a runaway reaction or fire, standard polyester-blend coats can melt into skin.[1]

Operational Workflow: Safe Handling Loop

The following diagram illustrates the decision logic for handling this compound, integrating inhibitor checks which are critical for preventing storage accidents.

SafeHandling Start Start: Retrieve Chemical CheckState Check Physical State (Solid vs Liquid) Start->CheckState CheckInhibitor Verify Inhibitor Status (Color/Test) CheckState->CheckInhibitor If Liquid PPE_Decision Select PPE Mode CheckState->PPE_Decision If Solid (Frozen) CheckInhibitor->PPE_Decision Clear/Yellow (OK) Disposal Quench & Dispose CheckInhibitor->Disposal Cloudy/Precipitate (Polymerized) Mode_A Mode A: Incidental (Double Nitrile) PPE_Decision->Mode_A < 10mL / Analysis Mode_B Mode B: Synthesis/Bulk (Silver Shield + Nitrile) PPE_Decision->Mode_B > 10mL / Heating Action Execute Procedure (Fume Hood Only) Mode_A->Action Mode_B->Action Action->Disposal

Figure 1: Operational logic flow ensuring inhibitor verification and task-appropriate PPE selection.

Critical Protocols

A. Donning & Doffing (The "Double-Shell" Method)

When using the recommended Laminate + Nitrile combination for synthesis:

  • Inner Layer: Don the Silver Shield/Laminate gloves.[1] These are loose-fitting.

  • Outer Layer: Don a standard 5-mil Nitrile glove over the laminate.[1] This compresses the laminate for dexterity and provides a sacrificial layer.[1]

  • Doffing: Remove the outer nitrile glove immediately if splashed.[1] The inner laminate layer remains to protect the skin while you re-glove.[1]

B. Spill Response (Polymerization Hazard)

If this compound is spilled, standard absorbents (paper towels) increase surface area and can accelerate oxidative polymerization (heating up).[1]

  • Isolate: Evacuate the immediate 10ft radius.[1]

  • PPE Up: Switch to Viton gloves and respiratory protection.[1]

  • Inert: Cover spill with vermiculite or sand (non-combustible absorbents).[1] Do not use cellulose-based absorbents.[1]

  • Clean: Scoop into a waste container. Do not seal tightly immediately; allow 30 minutes in a fume hood to ensure no off-gassing or exotherm occurs before loosely capping for disposal.

C. Decontamination

Glassware used with this compound will be coated in an oily, hydrophobic residue.[1]

  • Solvent: Rinse with Acetone or Ethyl Acetate.[1]

  • Wash: Follow with a surfactant-heavy wash (Alconox) and hot water.[1]

  • Verification: Ensure no "fish-eye" droplets remain, as residual vinyl groups can interfere with subsequent sensitive catalytic reactions.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: this compound (CAS 63444-54-2).[1][9][10] National Library of Medicine.[1] Retrieved from [Link]

Sources

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